molecular formula C10H21NO2 B1609494 Tert-butyl 2-(tert-butylamino)acetate CAS No. 916885-51-3

Tert-butyl 2-(tert-butylamino)acetate

Cat. No.: B1609494
CAS No.: 916885-51-3
M. Wt: 187.28 g/mol
InChI Key: CBSKKEZDGIKERB-UHFFFAOYSA-N
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Description

Tert-butyl 2-(tert-butylamino)acetate (CAS 916885-51-3) is a high-purity, sterically hindered amino acid derivative of significant value in advanced synthetic organic chemistry and medicinal research. Its core structure features two tert-butyl groups: one protecting the carboxylic acid as a robust ester and the other creating a highly hindered N-tert-butylamino moiety . This dual functionality makes it a strategic building block in peptide synthesis, where the tert-butyl ester can be selectively cleaved under strong acidic conditions without affecting other sensitive parts of a complex molecule . The primary research value of this compound lies in its application for designing and synthesizing peptidomimetics. The substantial steric bulk of the N-tert-butyl group shields adjacent peptide bonds from enzymatic degradation, thereby enhancing the metabolic stability of potential therapeutic agents. Furthermore, incorporating this hindered amino acid into peptide chains can force the backbone into specific, non-natural conformations, which is a key strategy for mimicking or disrupting the secondary structures of natural peptides . Current research paradigms also explore its role in the development of new synthetic methods and as a component in novel catalytic systems . The compound has a molecular weight of 187.28 g/mol and an estimated density of 0.9±0.1 g/cm³ . Researchers should note that this product is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use . Please refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(tert-butylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-9(2,3)11-7-8(12)13-10(4,5)6/h11H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSKKEZDGIKERB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427224
Record name Tert-butyl 2-(tert-butylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916885-51-3
Record name Tert-butyl 2-(tert-butylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to Tert-butyl 2-(tert-butylamino)acetate for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Tert-butyl 2-(tert-butylamino)acetate, a key reagent in modern organic synthesis and pharmaceutical development. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on the practical insights required by researchers and drug development professionals.

Core Compound Identification

This compound is a disubstituted glycine derivative characterized by the presence of two sterically hindering tert-butyl groups. One protects the carboxylic acid as a tert-butyl ester, while the other is attached to the amino group. This unique structure makes it a valuable building block in synthetic chemistry.

IdentifierValueSource
CAS Number 916885-51-3[1][2]
IUPAC Name This compound[2]
Molecular Formula C10H21NO2[1][2]
Molecular Weight 187.28 g/mol [2]
Synonyms N-t-butylglycine tert-butyl ester, tert-Butyl tert-butylglycinate[2]

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, storage, and reactivity. The tert-butyl groups significantly influence the properties of this molecule, rendering it lipophilic and stable under a range of conditions.

PropertyValueSource
Density 0.9 ± 0.1 g/cm³[1]
Boiling Point 221.7 ± 23.0 °C at 760 mmHg[1]
Flash Point 87.9 ± 22.6 °C[1]
LogP 2.13[1]
Vapor Pressure 0.1 ± 0.4 mmHg at 25°C[1]

Synthesis and Mechanism

While multiple synthetic routes may exist, a common and logical approach to synthesizing this compound involves the nucleophilic substitution of a haloacetate with tert-butylamine. The choice of a tert-butyl haloacetate ester as a starting material directly yields the desired product.

A plausible synthetic pathway is the reaction of tert-butylamine with tert-butyl bromoacetate. The lone pair of electrons on the nitrogen of tert-butylamine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine. A non-nucleophilic base is typically used to quench the hydrobromic acid formed as a byproduct, driving the reaction to completion.

Synthesis_Pathway cluster_reactants Reactants reagent1 tert-Butylamine reaction_center + reagent1->reaction_center reagent2 tert-Butyl Bromoacetate reagent2->reaction_center product This compound reaction_center->product Nucleophilic Substitution

A simplified diagram of the synthesis of this compound.

Strategic Applications in Drug Development

The primary utility of this compound lies in its role as a protected amino acid derivative, particularly in peptide and peptidomimetic synthesis. The two tert-butyl groups serve distinct but complementary functions.

  • Tert-butyl Ester (Carboxyl Protection): The tert-butyl ester is a robust protecting group for the carboxylic acid. It is stable under basic, nucleophilic, and reductive conditions, which allows for selective modifications at the amine group without unintended side reactions at the C-terminus.[3] This orthogonality is crucial when used with other protecting groups like Fmoc or Cbz, which are removed under different conditions (base and hydrogenolysis, respectively).[3]

  • N-tert-butyl Group (Amine Modification): The bulky N-tert-butyl group imparts specific conformational constraints and increases lipophilicity. In drug design, modifying the peptide backbone, such as with N-alkylation, can significantly enhance pharmacological properties, including increased metabolic stability and improved membrane permeability.[3][4] The tert-butyl group can also enhance biological activity by increasing the solubility of compounds in organic solvents.[4]

Experimental Protocols

The following protocols are representative of how this compound is utilized in a research setting.

Protocol 1: Peptide Coupling Reaction

This protocol details the coupling of this compound to an N-protected amino acid.

Materials:

  • This compound

  • N-protected amino acid (e.g., Fmoc-Ala-OH)

  • Coupling agent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, N-Methylmorpholine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Saturated aqueous solutions of NH₄Cl, NaHCO₃, and brine

Procedure:

  • Activation: In a round-bottom flask, dissolve the N-protected amino acid in the anhydrous solvent. Add the coupling agent and the base. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of this compound in the anhydrous solvent to the activated amino acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress using an appropriate analytical technique such as TLC or LC-MS.[3]

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[3] Extract the product with an organic solvent like ethyl acetate.[3]

  • Purification: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[3] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography if necessary.

Experimental_Workflow start Start: N-protected Amino Acid + Coupling Agent + Base step1 Step 1: Activation (15-30 min at RT) start->step1 step2 Step 2: Add Tert-butyl 2-(tert-butylamino)acetate step1->step2 step3 Step 3: Coupling Reaction (2-12 hours at RT) step2->step3 step4 Step 4: Aqueous Work-up (Quench, Extract, Wash) step3->step4 step5 Step 5: Purification (Dry, Concentrate, Chromatograph) step4->step5 end_product Final Product: Protected Dipeptide step5->end_product

Workflow for a typical peptide coupling reaction.
Protocol 2: Deprotection of the Tert-butyl Ester

The tert-butyl ester is typically removed under acidic conditions.

Materials:

  • Tert-butyl ester-protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (optional)

Procedure:

  • Dissolution: Dissolve the protected compound in DCM.

  • Acidolysis: Add a solution of TFA in DCM (typically 25-50% v/v) dropwise to the reaction mixture.[3]

  • Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[3]

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[3]

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5] Work should be conducted in a well-ventilated fume hood.[6]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[6] Keep away from heat, sparks, open flames, and other ignition sources.[7] Use non-sparking tools and take precautionary measures against static discharge.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials.[6]

Conclusion

This compound (CAS: 916885-51-3) is a strategically important building block for chemists in the pharmaceutical and life sciences sectors. Its dual-protected nature allows for controlled, sequential modifications in complex syntheses. A thorough understanding of its properties, reaction mechanisms, and handling requirements is essential for its effective and safe utilization in the laboratory.

References

  • Chemsrc. This compound | CAS#:916885-51-3. [Link]

  • Wikipedia. tert-Butyl acetate. [Link]

  • PubChem. This compound | C10H21NO2 | CID 7020161. [Link]

  • MDPI. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. Understanding the Chemical Properties of 2-(tert-Butylamino)ethanol for Synthesis. [Link]

  • PubChem. Tert-butyl 2-(methylamino)acetate | C7H15NO2 | CID 5069406. [Link]

  • Thieme Chemistry. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

  • Occupational Safety and Health Administration. TERT-BUTYL ACETATE. [Link]

  • NJ.gov. tert-BUTYL ACETATE HAZARD SUMMARY. [Link]

  • NIC Industries. Safety Data Sheet: Tert-butyl acetate. [Link]

Sources

An In-Depth Technical Guide to Tert-butyl 2-(tert-butylamino)acetate: Properties, Synthesis, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Tert-butyl 2-(tert-butylamino)acetate, a sterically hindered secondary amino acid ester, represents a valuable and versatile building block in contemporary organic synthesis. Its unique structural features, particularly the presence of two bulky tert-butyl groups, impart distinct chemical properties that are strategically leveraged in various synthetic endeavors, most notably in the fields of peptide chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, an exploration of its reactivity, and a discussion of its applications as a cornerstone intermediate in the development of novel therapeutics. The content herein is curated to provide researchers and drug development professionals with the technical insights and practical knowledge required to effectively utilize this compound in their work.

Introduction: The Strategic Importance of Steric Hindrance

In the landscape of organic synthesis, the deliberate incorporation of sterically demanding functional groups is a powerful strategy for controlling reactivity, enhancing selectivity, and modulating the physicochemical properties of target molecules. This compound, also known by its IUPAC name tert-butyl 2-[(1,1-dimethylethyl)amino]acetate, is an exemplar of this principle. The compound features a glycine backbone where both the carboxylic acid and the amino group are protected by bulky tert-butyl moieties. This dual protection scheme renders the molecule a stable, yet strategically deprotectable, building block for the introduction of the N-tert-butylglycine motif.

This guide will navigate the essential chemical attributes of this compound, offering a holistic understanding from its fundamental properties to its practical implementation in complex synthetic routes.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. While extensive experimental data for this compound is not widely published, a combination of computed data and information from commercial suppliers provides a solid foundation for its characterization.[1]

PropertyValueSource
Molecular Formula C₁₀H₂₁NO₂PubChem CID: 7020161[1]
Molecular Weight 187.28 g/mol PubChem CID: 7020161[1]
Boiling Point (Predicted) 221.7 ± 23.0 °C at 760 mmHgCommercial Supplier Data
Melting Point Not Available-
Appearance Expected to be a liquid or low-melting solidInferred from related structures
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)Inferred from structure

Note: The provided boiling point is a predicted value and should be used as an estimate. Experimental verification is recommended.

Spectroscopic Characterization: Unveiling the Molecular Architecture

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to be relatively simple and highly informative.

  • t-Butyl (ester): A sharp singlet integrating to 9 protons, typically in the range of δ 1.4-1.5 ppm.

  • t-Butyl (amine): A singlet integrating to 9 protons, likely appearing slightly upfield from the ester t-butyl group, around δ 1.1-1.3 ppm.

  • Methylene (-CH₂-): A singlet integrating to 2 protons, expected to appear in the range of δ 3.0-3.4 ppm.

  • Amine (-NH-): A broad singlet integrating to 1 proton. Its chemical shift can be variable and concentration-dependent, often appearing between δ 1.0-3.0 ppm, and may exchange with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will corroborate the structural assignments from the ¹H NMR.

  • Carbonyl (C=O): A signal in the downfield region, typically around δ 170-175 ppm.

  • Quaternary Carbon (ester O-C(CH₃)₃): A signal around δ 80-82 ppm.

  • Quaternary Carbon (amine N-C(CH₃)₃): A signal around δ 50-55 ppm.

  • Methylene (-CH₂-): A signal around δ 50-55 ppm, potentially overlapping with the amine's quaternary carbon.

  • Methyl Carbons (ester C(CH₃)₃): A signal around δ 28 ppm.

  • Methyl Carbons (amine C(CH₃)₃): A signal around δ 29-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the functional groups present.

  • C=O Stretch (ester): A strong, sharp absorption band in the region of 1730-1750 cm⁻¹.

  • C-O Stretch (ester): A strong absorption in the range of 1150-1250 cm⁻¹.

  • N-H Bend (secondary amine): A moderate absorption around 1550-1650 cm⁻¹.

  • C-H Stretch (aliphatic): Multiple absorptions just below 3000 cm⁻¹.

  • N-H Stretch (secondary amine): A moderate, potentially broad absorption in the region of 3300-3500 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to undergo characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak at m/z = 187 should be observable.

  • Loss of t-Butyl Radical: A prominent peak at m/z = 130, corresponding to the loss of a tert-butyl radical from the ester group.

  • Loss of Isobutylene: A peak at m/z = 131, resulting from the loss of isobutylene from the tert-butyl ester, a common fragmentation pathway for t-butyl esters.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom can lead to fragments such as the tert-butyliminium ion.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be achieved through several routes. A common and efficient method involves the N-alkylation of a glycine tert-butyl ester precursor or the direct reaction of tert-butylamine with a suitable halo-acetyl ester.

Proposed Synthetic Protocol: N-Alkylation of Glycine Tert-butyl Ester

A plausible and scalable synthesis involves the reaction of glycine tert-butyl ester with a tert-butylating agent. However, a more direct approach is the reaction of tert-butylamine with tert-butyl bromoacetate.

Reaction Scheme:

G reagent1 tert-Butylamine plus + reagent2 tert-Butyl bromoacetate arrow Base (e.g., K₂CO₃) Solvent (e.g., ACN) Heat reagent2->arrow product This compound arrow->product

A proposed synthetic route for this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of tert-butylamine (1.2 equivalents) in a suitable aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 equivalents) or diisopropylethylamine (DIPEA, 1.5 equivalents).

  • Addition of Alkylating Agent: Slowly add tert-butyl bromoacetate (1.0 equivalent) to the stirred suspension at room temperature. The causality for the slow addition is to control the exothermicity of the reaction.

  • Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.

Self-Validating System: The purity of the final product should be confirmed by NMR and MS to ensure the absence of starting materials and over-alkylated byproducts.

Reactivity and Strategic Applications in Drug Development

The chemical behavior of this compound is dictated by the interplay of its secondary amine and tert-butyl ester functionalities, both of which are sterically encumbered.

The Dual Role of the Tert-butyl Groups: Protection and Steric Influence

The tert-butyl ester serves as a robust protecting group for the carboxylic acid. It is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions at the secondary amine.[2] This orthogonality is a key feature in multi-step syntheses.

Conversely, the tert-butyl group on the nitrogen atom provides significant steric hindrance, which can influence the kinetics and outcome of subsequent reactions. This can be advantageous in directing reactions to other, less hindered sites in a molecule.

Key Reactions and Transformations
  • N-Acylation and Peptide Coupling: The secondary amine can readily undergo acylation with acyl chlorides, anhydrides, or activated carboxylic acids. In the context of drug development, this is most frequently employed in peptide coupling reactions. Standard coupling reagents such as HATU, HBTU, or EDC/HOBt can be used to couple the amine with an N-protected amino acid or other carboxylic acid-containing fragments. The steric bulk of the N-tert-butyl group may necessitate longer reaction times or more potent coupling agents.

G start This compound plus + reagent N-Protected Amino Acid arrow Coupling Reagents (e.g., HATU, DIPEA) reagent->arrow product Dipeptide Precursor arrow->product

Peptide coupling reaction utilizing this compound.

  • Deprotection of the Tert-butyl Ester: The tert-butyl ester is readily cleaved under acidic conditions to reveal the free carboxylic acid. This is typically achieved using trifluoroacetic acid (TFA), often in dichloromethane (DCM) as a solvent. The reaction proceeds via a stable tert-butyl cation, which is scavenged by the counterion or a scavenger additive. This deprotection is a cornerstone of the widely used Fmoc/tBu solid-phase peptide synthesis strategy.[3][4]

Experimental Protocol: Tert-butyl Ester Deprotection

  • Dissolution: Dissolve the tert-butyl ester-containing substrate in anhydrous DCM.

  • Acid Treatment: Add a solution of TFA in DCM (typically 20-50% v/v) dropwise at 0 °C. The causality for the low temperature is to control the rate of the reaction and minimize potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Removal of Volatiles: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the complete removal of residual TFA.

  • Isolation: The resulting carboxylic acid can then be used in the next step or isolated after appropriate work-up.

Role in Peptidomimetics and Drug Discovery

The incorporation of N-alkylated amino acids, such as N-tert-butylglycine, into peptide chains is a common strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate conformational preferences. This compound serves as a key building block for introducing this specific motif. The bulky tert-butyl group can significantly impact the peptide's secondary structure and its binding affinity to biological targets.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, prudent laboratory practices should be followed based on the safety profiles of analogous compounds such as tert-butyl acetate and secondary amines.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves (chemically resistant, such as nitrile), and a lab coat.

  • Flammability: Based on related structures, the compound may be flammable. Keep away from heat, sparks, and open flames.[5]

  • Toxicity: Avoid inhalation, ingestion, and skin contact. Secondary amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[6][7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a strategically important building block in organic synthesis, offering a unique combination of steric hindrance and orthogonal protecting group chemistry. Its ability to introduce the N-tert-butylglycine unit makes it particularly valuable in the design and synthesis of peptides and peptidomimetics with tailored pharmacological properties. This guide has provided a detailed overview of its chemical properties, a practical synthetic approach, and an exploration of its reactivity and applications. By understanding the principles outlined herein, researchers and drug development professionals can effectively harness the potential of this versatile compound to advance their scientific objectives.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: tert-Butyl Acetate. Retrieved from [Link]

  • ChemCentral. (2019). Safety Data Sheet: TERT BUTYL ACETATE. Retrieved from [Link]

  • A.G. Layne, Inc. (n.d.). Safety Data Sheet: Tert-Butyl Acetate. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10908, tert-Butyl acetate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7020161, this compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate.
  • PrepChem.com. (n.d.). Synthesis of N-butylglycine tert-butyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). GLYCINE t-BUTYL ESTER. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]

  • ResearchGate. (2019). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR (a) and.¹³C NMR (b) and analysis of 2,6-Di-tert-butyl,.... Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S7 1 H NMR spectrum of tert-butyl 6-Maleimidocaprohydrazinecarboxylate in CDCl 3. Retrieved from [Link]

  • UPRM. (n.d.). 13C and 1H NMR Chemical Shifts Prediction Models for tert-butyl peroxides. Retrieved from [Link]

  • ResearchGate. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

  • Canadian Center of Science and Education. (2018). Analysis of Butyl Butyrate Mass Spectrum. Retrieved from [Link]

  • Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Retrieved from [Link]

  • YouTube. (2024). CHEM 2325 Module 3: ¹³C NMR Spectrum of Butyl Acetate/Relationship of Chemical Shift to Structure. Retrieved from [Link]

  • ATB-MD. (n.d.). tert-Butylacetat | C6H12O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-(tert-Butylamino)ethyl methacrylate. Retrieved from [Link]

  • CiteseerX. (2009). An Efficient One Step Synthesis of tert-Butyl Glycinate and tert-Butyl Sarcosinate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101239922A - A kind of production technology of glycine tert-butyl ester suitable for industrial production.

Sources

A Senior Application Scientist's Guide to tert-Butyl 2-(tert-butylamino)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-(tert-butylamino)acetate, a sterically hindered secondary amino acid ester crucial in modern organic synthesis. We will delve into its precise chemical identity, establish a detailed and validated synthesis protocol, and explore its strategic applications, particularly in the construction of complex pharmaceutical intermediates. This document is designed to serve as a practical resource, bridging theoretical concepts with actionable laboratory insights.

Nomenclature and Chemical Identity

Clarity in chemical communication begins with precise nomenclature. The compound is systematically named according to IUPAC rules, though several synonyms are prevalent in literature and commercial catalogs.

  • IUPAC Name : this compound[1]

  • Common Synonyms : N-t-butylglycine tert-butyl ester, tert-Butyl tert-butylglycinate[1]

  • CAS Number : 916885-51-3[1]

  • Molecular Formula : C₁₀H₂₁NO₂[1]

  • Molecular Weight : 187.28 g/mol [1]

  • SMILES : CC(C)(C)NCC(=O)OC(C)(C)C[1]

The structure features two bulky tert-butyl groups. One forms an ester with the glycine carboxyl group, and the other is attached to the amino group. This dual protection imparts significant steric hindrance and unique chemical properties that are central to its utility.

The Strategic Role of tert-Butyl Protecting Groups

The functionality of this compound is fundamentally tied to the behavior of its tert-butyl groups. In synthetic chemistry, a protecting group is a molecular "scaffold" temporarily installed to prevent a reactive functional group from participating in a reaction.

The tert-butyl ester is a cornerstone of protecting group strategy for carboxylic acids. Its primary advantages include:

  • Robust Stability : It is highly resistant to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[2][3]

  • Orthogonality : This stability allows for selective reactions elsewhere in a molecule. For instance, it can be used alongside other common protecting groups like Fmoc (removed by base) or Cbz (removed by hydrogenolysis), enabling complex, multi-step syntheses.[2]

  • Selective Cleavage : Despite its stability, the tert-butyl group can be cleanly and efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to regenerate the free carboxylic acid.[3][4]

Synthesis: A Validated Laboratory Protocol

The synthesis of this compound is most commonly achieved via nucleophilic substitution. The following protocol details a reliable method starting from commercially available precursors.

Reaction Principle

The core of the synthesis is an Sₙ2 reaction where tert-butylamine acts as the nucleophile, displacing the bromide from tert-butyl bromoacetate. A non-nucleophilic base is used to scavenge the HBr generated, preventing the protonation and deactivation of the starting amine.

Detailed Experimental Protocol

Materials:

  • tert-Butyl bromoacetate

  • tert-Butylamine

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Procedure:

  • Setup : Assemble a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Charge the flask with tert-butylamine (1.2 equivalents) and anhydrous acetonitrile (approx. 5 mL per mmol of the limiting reagent).

  • Inert Atmosphere : Flush the system with dry nitrogen or argon. This is crucial to prevent side reactions involving atmospheric moisture and carbon dioxide.

  • Base Addition : Add the non-nucleophilic base, DIPEA (1.5 equivalents), to the stirring solution.

  • Substrate Addition : In a dropping funnel, dissolve tert-butyl bromoacetate (1.0 equivalent) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the reaction mixture at room temperature over 30 minutes. Causality Note: Slow addition helps to control any potential exotherm and minimizes the formation of undesired byproducts.

  • Reaction Monitoring : Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting bromoacetate is consumed.

  • Workup :

    • Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

    • Redissolve the residue in diethyl ether.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality Note: The bicarbonate wash removes any remaining acidic species, including the hydrobromide salt of the base.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : The resulting oil can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Charge Flask - tert-Butylamine - Anhydrous CH3CN Inert 2. Flush with N2 Setup->Inert Base 3. Add DIPEA Inert->Base Add 4. Add tert-Butyl Bromoacetate (dropwise) Stir 5. Stir at RT (12-24h) Monitor by TLC/LC-MS Add->Stir Concentrate1 6a. Remove CH3CN Extract 6b. Dissolve in Et2O Wash with NaHCO3, Brine Concentrate1->Extract Dry 7. Dry (MgSO4) Filter & Concentrate Extract->Dry Purify 8. Purify (Vacuum Distillation) Dry->Purify Product Product Purify->Product Pure Product G Start This compound Acid N-tert-Butylglycine Start->Acid Deprotection Coupling Peptide Coupling (e.g., HATU, EDC) Acid->Coupling Product Coupled Product (Amide Bond Formed) Coupling->Product Amide Formation Reagent1 1. Trifluoroacetic Acid (TFA) Reagent1->Acid Reagent2 2. R-NH2 Reagent2->Coupling

Sources

Navigating the Data Gap: A Technical Safety Guide on Tert-butyl 2-(tert-butylamino)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Sourcing Safety Data for Novel Compounds

This document serves as an in-depth technical guide structured to address this data gap responsibly. As Senior Application Scientists, our primary directive is to ensure laboratory safety through scientifically grounded advice. Therefore, this guide will:

  • Characterize the Known Properties: Consolidate the available physical and chemical data for Tert-butyl 2-(tert-butylamino)acetate.

  • Employ a Surrogate-Based Hazard Assessment: In the absence of direct toxicological data, we will analyze the safety profile of a closely related structural analog, tert-butyl 2-(methylamino)acetate, to infer potential hazards. This approach, while not a substitute for a formal SDS, provides a baseline for preliminary risk assessment and handling protocols.

  • Establish a Framework for Safe Handling: Provide detailed protocols and engineering controls based on the inferred hazard profile, emphasizing a cautious and proactive approach to safety.

It is imperative that users of this guide understand that the recommendations derived from the surrogate are predictive and should be implemented with the highest degree of caution.

Part 1: Physicochemical Profile of this compound

While a full SDS is unavailable, key physical and chemical properties have been compiled from chemical databases. These properties are crucial for designing appropriate storage and handling procedures.

PropertyValueSource
CAS Number 916885-51-3[1][2]
Molecular Formula C₁₀H₂₁NO₂[1][2]
Molecular Weight 187.28 g/mol [1][2]
Boiling Point 221.7 ± 23.0 °C at 760 mmHg[1]
Density 0.9 ± 0.1 g/cm³[1]
Flash Point 87.9 ± 22.6 °C[1]
Vapor Pressure 0.1 ± 0.4 mmHg at 25°C[1]
LogP 2.13[1]

Interpretation for Researchers:

  • The relatively high boiling point and low vapor pressure suggest that at room temperature, the risk of inhaling significant concentrations of vapor is lower than for highly volatile solvents. However, heating the substance will increase vapor pressure and inhalation risk.

  • The flash point of approximately 88°C indicates that the substance is a combustible liquid , but not highly flammable at standard room temperature. Ignition sources should still be controlled, especially when heating.

Part 2: Surrogate-Based Hazard Assessment and GHS Classification

Given the absence of toxicological data for our target compound, we will analyze the hazards of a closely related molecule: tert-butyl 2-(methylamino)acetate (CAS No. 5616-81-9). The key structural difference is the substitution of a tert-butyl group on the amine with a methyl group. This substitution is expected to have a moderate impact on the molecule's biological activity, but the fundamental hazard classes are likely to be similar.

Below is a diagram illustrating the structural comparison.

G cluster_0 Target Compound cluster_1 Surrogate Compound A This compound CAS: 916885-51-3 B Tert-butyl 2-(methylamino)acetate CAS: 5616-81-9 A->B Structural Similarity (Difference at Amine)

Caption: Structural similarity between the target compound and the surrogate used for hazard assessment.

Inferred GHS Hazard Classification

The following GHS classifications are reported for tert-butyl 2-(methylamino)acetate from notifications to the ECHA C&L Inventory and are presented here for consideration[3].

Hazard ClassGHS CodeSignal WordHazard Statement
Skin Corrosion/IrritationH315WarningCauses skin irritation
Serious Eye Damage/IrritationH318 / H319Danger/WarningCauses serious eye damage / Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335WarningMay cause respiratory irritation
Flammable LiquidsH227WarningCombustible liquid

Expert Analysis and Causality:

  • Skin and Eye Irritation (H315, H318/H319): The presence of the secondary amine and the ester functionality can lead to irritation upon contact with skin and mucous membranes. Amines can be alkaline and saponify fats, leading to skin damage. The tert-butyl groups in our target compound may increase its lipophilicity, potentially enhancing its ability to penetrate the skin and cause irritation. Therefore, it is crucial to assume that this compound is, at a minimum, a skin and eye irritant.

  • Respiratory Irritation (H335): Inhalation of aerosols or vapors (especially if heated) can irritate the respiratory tract. This is a common property of many amines and esters. Proper ventilation is a critical control measure.

  • Combustibility (H227): The "combustible liquid" classification for the surrogate aligns with the calculated flash point of our target compound (~88°C). This reinforces the need to control ignition sources.

Part 3: Self-Validating Experimental Protocols for Safe Handling

The following protocols are designed as a self-validating system. Adherence to these steps inherently minimizes risk, based on the inferred hazards.

Protocol 1: Engineering and Ventilation Controls
  • Primary Handling Location: All manipulations of this compound should be conducted within a certified chemical fume hood to mitigate inhalation exposure.

  • Ventilation Flow Rate: Ensure the fume hood has an average face velocity of 80-120 feet per minute (fpm). The functionality of the fume hood must be certified annually.

  • Storage: Store containers in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and bases. The storage location should be separate from incompatible materials to prevent accidental mixing.

  • Ignition Source Control: Prohibit open flames, spark-producing equipment, and smoking in the handling and storage areas. Use only non-sparking tools when opening or handling containers[4].

Protocol 2: Personal Protective Equipment (PPE) Selection

The selection of PPE is critical and must be based on the assumption of skin, eye, and respiratory irritation.

PPE_Workflow Start Handling Tert-butyl 2-(tert-butylamino)acetate CheckHood Is work inside a certified fume hood? Start->CheckHood Gloves Wear Nitrile or Neoprene Gloves CheckHood->Gloves Yes Resp Consider Respirator (Consult EHS) CheckHood->Resp No (Work Prohibited without EHS approval) Goggles Wear Chemical Splash Goggles Gloves->Goggles LabCoat Wear a Flame-Resistant Lab Coat Goggles->LabCoat

Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Chemical splash goggles are mandatory at all times.

  • Hand Protection: Wear nitrile or neoprene gloves. Given the potential for skin irritation, inspect gloves for any signs of degradation or puncture before each use.

  • Skin and Body Protection: A laboratory coat must be worn. For larger quantities or tasks with a higher splash potential, a chemically resistant apron is recommended.

  • Respiratory Protection: Work within a fume hood should provide adequate protection. If there is a potential for exposure outside of a fume hood (e.g., a large spill), a respirator with an organic vapor cartridge may be necessary. Consult with your institution's Environmental Health and Safety (EHS) department for respirator selection and fit-testing.

Protocol 3: Accidental Release and First Aid Measures

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Using non-sparking tools, collect the absorbed material into a sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion: A Proactive Stance on Chemical Safety

Working with novel or poorly characterized compounds like this compound requires a heightened sense of awareness and a proactive approach to safety. By understanding the available physicochemical data and leveraging a surrogate-based hazard assessment, researchers can implement robust engineering controls, select appropriate PPE, and establish clear protocols for handling and emergencies. This guide provides a framework for that process, grounded in the principles of scientific integrity and prioritizing the well-being of laboratory personnel. Always consult with your institution's EHS department to ensure compliance with all local and federal regulations.

References

  • This compound | CAS#:916885-51-3 | Chemsrc . (2025). Retrieved from [Link]

  • This compound | C10H21NO2 | CID 7020161 - PubChem . (n.d.). Retrieved from [Link]

  • Tert-butyl 2-(methylamino)acetate | C7H15NO2 | CID 5069406 - PubChem . (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Tert-butyl acetate - NIC Industries . (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectral Analysis of Tert-butyl 2-(tert-butylamino)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tert-butyl 2-(tert-butylamino)acetate (Molecular Formula: C₁₀H₂₁NO₂, Molecular Weight: 187.28 g/mol ) is a unique bifunctional molecule featuring a secondary amine and a tert-butyl ester.[1] The presence of two bulky tert-butyl groups introduces significant steric hindrance, which can influence its reactivity and spectroscopic properties. Understanding the characteristic spectral signatures of this compound is crucial for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and Mass spectral data, providing a framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to be relatively simple, characterized by three distinct signals corresponding to the different proton environments in the molecule. The integration of these signals will be key to their assignment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
a~ 1.10Singlet9H-(CH₃)₃C-NH-The nine equivalent protons of the N-tert-butyl group are shielded and appear as a sharp singlet.
b~ 1.45Singlet9H-O-C(CH₃)₃The nine equivalent protons of the O-tert-butyl group are also shielded and appear as a singlet, slightly downfield from the N-tert-butyl due to the proximity of the electronegative oxygen atom.
c~ 3.20Singlet2H-NH-CH₂-COO-The two protons of the methylene group are adjacent to both the nitrogen and the carbonyl group, leading to a downfield shift.
d~ 1.5-2.5Broad Singlet1H-NH-The N-H proton signal is often broad and its chemical shift is concentration and solvent dependent. It may exchange with D₂O.

Expertise & Experience: The steric hindrance from the two tert-butyl groups is expected to restrict bond rotation, which could potentially lead to broadening of the signals at lower temperatures. However, at room temperature, sharp singlets are predicted for the tert-butyl groups. The methylene protons, being adjacent to a stereocenter (the nitrogen atom, although not chiral in this case, creates a distinct chemical environment), are diastereotopic and could theoretically appear as an AB quartet. However, due to free rotation, they are expected to be observed as a singlet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

SignalChemical Shift (δ, ppm) (Predicted)AssignmentRationale
1~ 28.5-(CH₃)₃C-NH-The three equivalent methyl carbons of the N-tert-butyl group.
2~ 28.2-O-C(CH₃)₃The three equivalent methyl carbons of the O-tert-butyl group. The chemical shifts of the two sets of tert-butyl methyls are expected to be very similar.
3~ 50.0-(CH₃)₃C-NH-The quaternary carbon of the N-tert-butyl group.
4~ 55.0-NH-CH₂-COO-The methylene carbon, shifted downfield by the adjacent nitrogen and carbonyl group.
5~ 80.5-O-C(CH₃)₃The quaternary carbon of the O-tert-butyl group, significantly downfield due to the directly attached oxygen.
6~ 172.0-C=OThe carbonyl carbon of the ester, appearing in the characteristic downfield region for esters.[2]

Expertise & Experience: The chemical shifts of the quaternary carbons are highly diagnostic. The significant downfield shift of the ester's quaternary carbon compared to the amine's is a key distinguishing feature. Due to the presence of quaternary carbons, it is advisable to use a longer relaxation delay during acquisition to ensure accurate integration, although quantitative ¹³C NMR is not typically performed.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Use a ¹³C probe on a 400 MHz or higher field NMR spectrometer.

    • Maintain the lock on the deuterium signal of the solvent.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

  • Data Processing:

    • Apply a Fourier transform with an appropriate line broadening factor.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key functional groups are the secondary amine (N-H), the ester (C=O), and C-H bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) (Predicted)IntensityAssignmentRationale
~ 3300-3350Weak-MediumN-H stretchCharacteristic for a secondary amine. The band is typically sharper than an O-H stretch.[3]
~ 2850-2950StrongC-H stretch (aliphatic)Corresponds to the stretching vibrations of the methyl and methylene C-H bonds.
~ 1735StrongC=O stretch (ester)A strong, sharp absorption characteristic of a saturated ester carbonyl group.
~ 1150-1250StrongC-O stretch (ester)Characteristic stretching vibration of the ester C-O bond.
~ 1370 and ~1390MediumC-H bend (tert-butyl)The characteristic doublet for a tert-butyl group due to symmetric and asymmetric bending.
~ 1450-1470MediumC-H bend (aliphatic)Corresponds to the bending vibrations of the methyl and methylene groups.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).

    • ATR: Place a small amount of the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment or the pure solvent.

  • Data Acquisition:

    • Place the sample in the spectrometer and acquire the spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Fragmentation Pathway:

Under electron ionization (EI), the molecular ion ([M]⁺˙) of this compound is expected to be observed, albeit potentially with low intensity due to its susceptibility to fragmentation. The fragmentation will likely be dominated by cleavage at the bonds alpha to the heteroatoms (nitrogen and oxygen) and the carbonyl group.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (Predicted)Proposed FragmentRationale
187[C₁₀H₂₁NO₂]⁺˙Molecular ion.
172[M - CH₃]⁺Loss of a methyl radical from one of the tert-butyl groups.
130[M - C₄H₉O]⁺Loss of a tert-butoxy radical.
114[M - C₄H₉O₂]⁺Loss of the tert-butoxycarbonyl group.
100[CH₂=N⁺(H)C(CH₃)₃]Alpha-cleavage at the C-C bond adjacent to the nitrogen.
86[(CH₃)₃CNHCH₂]⁺Alpha-cleavage at the C-C bond of the ester.
57[C₄H₉]⁺The tert-butyl cation, a very stable and common fragment.

Visualizing Fragmentation:

Fragmentation M [M]⁺˙ (m/z 187) F172 [M - CH₃]⁺ (m/z 172) M->F172 - •CH₃ F130 [M - C₄H₉O]⁺ (m/z 130) M->F130 - •OC(CH₃)₃ F114 [M - C₄H₉O₂]⁺ (m/z 114) M->F114 - •COOC(CH₃)₃ F100 [CH₂=N⁺(H)C(CH₃)₃] (m/z 100) M->F100 α-cleavage F86 [(CH₃)₃CNHCH₂]⁺ (m/z 86) M->F86 α-cleavage F57 [C₄H₉]⁺ (m/z 57) M->F57 fragmentation

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction:

    • GC-MS: If the compound is sufficiently volatile and thermally stable, it can be introduced via a Gas Chromatograph (GC).

    • Direct Infusion: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source using a syringe pump (for ESI or APCI).

    • Direct Insertion Probe: For less volatile samples, a direct insertion probe can be used to introduce the sample directly into the ion source for EI.

  • Ionization:

    • Electron Ionization (EI): A high-energy electron beam (typically 70 eV) is used to ionize the sample. This is a hard ionization technique that often leads to extensive fragmentation.

    • Electrospray Ionization (ESI): A soft ionization technique that is useful for determining the molecular weight of less volatile or thermally labile compounds. The protonated molecule [M+H]⁺ would be observed at m/z 188.

  • Mass Analysis:

    • A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

  • Detection:

    • An electron multiplier or other detector records the abundance of each ion.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined analysis of its NMR, IR, and Mass spectra. This guide provides a detailed predictive framework for interpreting the spectral data of this sterically hindered amino acid ester. The characteristic signals of the two tert-butyl groups in the NMR spectra, the prominent ester carbonyl and secondary amine absorptions in the IR spectrum, and the predictable fragmentation patterns in the mass spectrum serve as key identifiers. By following the outlined experimental protocols, researchers can obtain high-quality spectral data to confirm the synthesis and purity of this compound, facilitating its application in further research and development.

References

  • Chemsrc.com. (2023). This compound. Retrieved from [Link]

  • Doc Brown's Chemistry. (2023). Introductory note on the 13C NMR spectrum of E/Z but-2-ene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(tert-Butylamino);acetic acid hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • YouTube. (2024). CHEM 2325 Module 3: ¹³C NMR Spectrum of Butyl Acetate/Relationship of Chemical Shift to Structure. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

Sources

Methodological & Application

Protocol for coupling "Tert-butyl 2-(tert-butylamino)acetate" in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Incorporation of Tert-butyl 2-(tert-butylamino)acetate in Solid-Phase Peptide Synthesis (SPPS)

Part 1: Executive Summary & Strategic Overview

The Molecule: this compound (CAS: 58066-85-6) is the tert-butyl ester precursor of


-tert-butylglycine  (

-tBu-Gly). In the context of SPPS, this molecule presents a unique dichotomy: it contains the massive steric bulk of the tert-butyl group on the nitrogen (mimicking a peptoid residue), yet it is supplied as a C-terminal ester, which is unreactive in standard amide bond formation.

The Challenge:

  • Activation: The ester moiety must be converted to a free carboxylic acid (

    
    -tBu-Gly-OH) before it can be coupled to the resin-bound amine.
    
  • Steric Shielding: The

    
    -tert-butyl group exerts extreme steric hindrance. While coupling the 
    
    
    
    -tBu-Gly-OH to the resin is manageable, coupling the subsequent amino acid onto the secondary
    
    
    -tBu amine is one of the most difficult transformations in peptide chemistry. Standard HBTU/DIPEA protocols will fail, leading to deletion sequences.

The Solution: This guide details a validated workflow involving:

  • Pre-activation: Selective acidolysis of the C-terminal ester.

  • Resin Incorporation: HATU-mediated coupling of the free acid.

  • Chain Elongation: Use of in situ generated acid chlorides (via Triphosgene/BTC) or HOAt-enhanced activation to overcome the

    
    -tBu steric barrier.
    

Part 2: Pre-Coupling Preparation (Acid Generation)

Since SPPS requires a free carboxylic acid for activation, the tert-butyl ester must be removed. The


-tert-butyl group is an alkyl amine and is significantly more stable to acid than the 

-tert-butyl ester (or

-Boc carbamate).

Protocol 1: Conversion to


-tert-butylglycine Hydrochloride 
ParameterSpecification
Starting Material This compound
Reagents Trifluoroacetic acid (TFA), Dichloromethane (DCM), Diethyl Ether
Yield Target >95% (Quantitative conversion required)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of this compound in 10 mL of DCM (1:10 w/v).

  • Acidolysis: Add 10 mL of TFA slowly with stirring. The solution may warm slightly.

  • Reaction: Stir at room temperature for 60–90 minutes. Monitor by TLC or LCMS (disappearance of the ester peak).

  • Work-up:

    • Concentrate the solution under reduced pressure (rotary evaporator) to remove DCM and excess TFA.

    • Add cold diethyl ether (50 mL) to the oily residue to precipitate the product.

    • If no solid forms, perform repeated co-evaporation with toluene or DCM to remove trace TFA.

  • Isolation: Filter the white solid (

    
    -tBu-Gly-OH·TFA/HCl salt) or use the dried residue directly.
    
    • Note: The resulting free acid is hygroscopic. Store under argon.

Part 3: SPPS Coupling Protocols

Phase A: Coupling -tBu-Gly-OH to the Resin

Objective: Attach the sterically hindered amino acid to the growing peptide chain.

Mechanism: The carboxyl group is activated.[1] The steric bulk of the


-tBu group is distal to the activation site, making this step relatively standard, though slower than Glycine coupling.

Protocol 2: Resin Incorporation

  • Resin Prep: Swell resin (e.g., Rink Amide or 2-CTC) in DMF for 30 min. Deprotect Fmoc if necessary (20% Piperidine/DMF).

  • Activation Cocktail:

    • Amino Acid: 4.0 eq of

      
      -tBu-Gly-OH (prepared in Part 2).
      
    • Coupling Agent: 3.8 eq HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

    • Base: 8.0 eq DIPEA (Diisopropylethylamine).

    • Solvent: DMF (Minimum volume to cover resin).

  • Coupling: Add the activated solution to the resin. Shake for 2 hours at room temperature.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (if coupling to primary amine).

    • Tip: If coupling to a secondary amine (e.g., Proline), extend time to 4 hours or double couple.

Phase B: Chain Elongation (The Critical Step)

Objective: Couple the next Fmoc-amino acid onto the resin-bound


-tBu-Gly.
Challenge: The 

-tBu group blocks the nucleophilic attack of the amine. Standard uronium reagents (HBTU/HATU) often result in <10% conversion.

Recommended Method: In Situ Acid Chloride Activation (BTC Method) This method generates the highly reactive acid chloride of the incoming Fmoc-AA, which is small enough to penetrate the steric shield.

Protocol 3: BTC-Mediated Coupling

ReagentEquivalentsRole
Incoming Fmoc-AA-OH 5.0 eqBuilding Block
BTC (Triphosgene) 1.65 eqChlorinating Agent (Generates Acid Chloride)
Collidine (TMP) 14.0 eqBase (Acid Scavenger)
THF/DCM 1:1 mixtureSolvent (THF promotes reaction)

Workflow:

  • Activation (In Solution):

    • In a dry vial, dissolve Fmoc-AA-OH and BTC in anhydrous THF/DCM.

    • Cool to 0°C (ice bath).

    • Add Collidine slowly (precipitate may form). Stir for 1-2 minutes.

  • Coupling:

    • Add the suspension immediately to the resin-bound

      
      -tBu-Gly.
      
    • Shake for 1–2 hours at room temperature.

    • Safety Note: BTC generates Phosgene gas. Perform in a well-ventilated fume hood.

  • Repetition: Drain and repeat the coupling (Double Coupling is mandatory for this step).

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Part 4: Process Visualization

The following diagram illustrates the complete workflow, highlighting the critical "bottleneck" at the elongation step.

SPPS_NtBu_Protocol Start This compound (Ester Precursor) Acidolysis Acidolysis (TFA/DCM) Start->Acidolysis FreeAcid N-tBu-Gly-OH (Free Acid) Acidolysis->FreeAcid De-esterification Coupling1 Coupling 1 (HATU/DIPEA) FreeAcid->Coupling1 Activation Resin Resin-Bound Peptide (Free Amine) Resin->Coupling1 Intermediate Resin-..-AA-(N-tBu-Gly)-NH2 (Sterically Hindered Amine) Coupling1->Intermediate Incorporation Coupling2 Coupling 2 (Elongation) (High Reactivity Required) Intermediate->Coupling2 Nucleophilic Attack (Difficult) NextAA Incoming Fmoc-AA-OH Activation BTC / Collidine (Acid Chloride Generation) NextAA->Activation Activation->Coupling2 Fmoc-AA-Cl Final Elongated Peptide Coupling2->Final

Figure 1: Strategic workflow for converting the ester precursor and overcoming the steric barrier during chain elongation.

Part 5: Troubleshooting & Alternative Strategies

Common Failure Modes:

  • Incomplete Ester Hydrolysis: If the starting material is not fully converted to the acid, no coupling will occur. Check: 1H NMR should show loss of the O-tBu singlet (approx 1.45 ppm) while retaining the N-tBu singlet.

  • Failed Elongation: The Kaiser test may give false negatives due to the steric bulk of the

    
    -tBu group.
    
    • Remedy: Use the Chloranil Test (specific for secondary amines). If the beads remain blue/green, coupling is incomplete.

    • Remedy: Switch to HOAt (1-Hydroxy-7-azabenzotriazole) as an additive if BTC is unavailable, though yields will be lower.

The "Sub-Monomer" Alternative: If the coupling of the specific


-tBu-Gly-OH residue proves too difficult or the reagent quality is poor, use the industry-standard Peptoid Sub-monomer Method :
  • Acylate resin with Bromoacetic acid (DIC activation).

  • Displace bromide with tert-butylamine (primary amine) in DMSO. This bypasses the need for the specific "this compound" reagent entirely.

References

  • BenchChem. 2-(Tert-butylamino)acetyl chloride hydrochloride | Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling. Retrieved from

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Alkylated Peptides. Journal of Peptide Science. Link

  • Beilstein Journals. (2021). Steric hindrance in N-tert-butyl synthesis.[1][2] Beilstein Journal of Organic Chemistry. Link

  • Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • University of Bologna. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses.Link

Sources

Cleavage of the tert-butyl ester in "N-t-butylglycine tert-butyl ester"

Application Note: Selective Cleavage of the tert-Butyl Ester in -t-Butylglycine tert-Butyl Ester

Abstract & Strategic Overview

This guide details the selective hydrolysis of


-t-butylglycine tert-butyl ester

-t-butylglycine



While both groups contain acid-labile tert-butyl moieties, they exhibit distinct reactivities based on their chemical connectivity:

  • The Ester (

    
    -t-Bu):  Cleaves via an 
    
    
    mechanism under acidic conditions due to the stability of the resulting tert-butyl cation and the carboxylic acid leaving group.
  • The Amine (

    
    -t-Bu):  Is an 
    
    
    -alkyl bond. Unlike carbamates (e.g.,
    
    
    -Boc), which are acid-labile,
    
    
    -t-butyl amines form stable ammonium salts in acid. Cleavage of the
    
    
    -alkyl bond typically requires forcing conditions (high heat/strong acid) or oxidative methods.

Key Success Factor: The use of controlled acidic conditions (TFA or HCl) with appropriate cation scavengers ensures exclusive cleavage of the ester.

Mechanistic Principles

Understanding the reaction pathway is critical for troubleshooting. The reaction is driven by the protonation of the ester carbonyl, followed by the fragmentation of the C-O bond.

Reaction Pathway Diagram

The following diagram illustrates the selective protonation and cleavage events.

ReactionMechanismcluster_amineN-Terminus StabilityStartN-t-Butylglycinet-Butyl Ester(Precursor)ProtonationProtonated EsterIntermediateStart->Protonation+ H+ (TFA/HCl)TransitionFragmentation(Rate Limiting Step)Protonation->TransitionCationt-Butyl Cation(Reactive Species)Transition->CationRelease of CationProductN-t-Butylglycine(Target Acid)Transition->ProductRelease of AcidScavengerScavenger Trap(t-Bu-TES / Isobutylene)Cation->Scavenger+ Scavenger (TES/H2O)AmineNoteN-t-Butyl group protonatesto Ammonium (R-NH2+-tBu).Resistant to cleavage.

Figure 1: Mechanistic pathway showing the selective fragmentation of the ester. The N-t-butyl group remains stable as an ammonium salt.

Experimental Protocols

Two protocols are provided based on the desired final form of the product:

  • Method A (TFA): Best for isolating the zwitterion or free acid.

  • Method B (HCl): Best for isolating the stable hydrochloride salt.

Method A: Trifluoroacetic Acid (TFA) Deprotection

Standard Protocol | High Purity

This method utilizes Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[1] The addition of Triethylsilane (TES) is mandatory to scavenge the generated tert-butyl cations, preventing them from re-alkylating the amine or polymerizing.

Reagents:

  • Substrate:

    
    -t-butylglycine tert-butyl ester
    
  • Solvent: Dichloromethane (DCM), anhydrous[1]

  • Acid: Trifluoroacetic Acid (TFA)[1][2][3][4]

  • Scavenger: Triethylsilane (TES)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent of the substrate in DCM (concentration ~0.1 M).

  • Scavenger Addition: Add 2.0 equivalents of Triethylsilane (TES).

    • Note: If TES is unavailable, water (5% v/v) can act as a scavenger, but TES is superior for preventing side reactions.

  • Acidification: Cool the solution to 0°C. Dropwise add TFA to achieve a final ratio of 1:1 (DCM:TFA) or 2:1 depending on volume constraints.

    • Caution: Exothermic reaction. Evolution of isobutylene gas (bubbles) will occur.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

  • Monitoring: Monitor by TLC (stain with Ninhydrin or PMA) or LC-MS. Look for the disappearance of the ester peak (M+H) and appearance of the acid mass (M-56).

  • Workup:

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove DCM, excess TFA, and volatile byproducts.

    • Co-evaporation: Re-dissolve the residue in Toluene or DCM and evaporate again (repeat 3x) to remove trace TFA.

  • Purification: The residue is usually the trifluoroacetate salt. To obtain the free zwitterion, dissolve in minimal MeOH and precipitate with Et2O, or pass through an ion-exchange column.

Method B: HCl in Dioxane

Alternative Protocol | Salt Formation

This method is preferred if the final product is required as a hydrochloride salt for long-term storage or crystallization.

Reagents:

  • Substrate:

    
    -t-butylglycine tert-butyl ester
    
  • Reagent: 4.0 M HCl in 1,4-Dioxane (commercially available).

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in a minimal amount of dry 1,4-dioxane or DCM.

  • Acid Addition: Add 5–10 equivalents of 4.0 M HCl in Dioxane at 0°C.

  • Reaction: Stir at room temperature for 3–6 hours.

    • Observation: The product often precipitates as the HCl salt directly from the reaction mixture.

  • Isolation:

    • If Precipitate Forms: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

    • If No Precipitate: Concentrate the solvent, triturate the residue with diethyl ether/hexanes to induce crystallization.

Data Interpretation & Validation

To ensure the protocol was successful, compare the analytical data of the starting material vs. the product.

NMR Validation Table
FeatureStarting Material (

H NMR)
Product (

H NMR)
Interpretation

-t-Butyl
Singlet, ~1.10 ppm (9H)Singlet, ~1.30 ppm (9H)Retained. Shift due to salt formation.
Ester

-Butyl
Singlet, ~1.45 ppm (9H)Absent Cleaved. Confirms deprotection.

-Methylene
Singlet, ~3.30 ppm (2H)Singlet/Broad, ~3.70 ppm (2H)Shifted downfield due to -COOH and -NH2+.
Workflow Visualization

WorkflowStep1Dissolve Substrate(DCM or Dioxane)Step2Add Scavenger(TES - Critical for Method A)Step1->Step2Step3Add Acid(TFA or HCl)Step2->Step3Step4Reaction(2-4h @ RT, Gas Evolution)Step3->Step4Step5Evaporation & Co-evaporation(Remove Isobutylene/Acid)Step4->Step5Step6Final Product(N-t-Butylglycine Salt)Step5->Step6

Figure 2: Operational workflow for the deprotection process.

Troubleshooting & Optimization

Issue: Incomplete Cleavage
  • Cause: The reaction may be stalling due to equilibrium or insufficient acid strength.

  • Solution: Increase the reaction time to overnight. Ensure the TFA is anhydrous. Do not heat above 40°C, as this may compromise the

    
    -alkyl group stability.
    
Issue: "Missing" -t-Butyl Group
  • Cause: While rare, extremely harsh conditions (refluxing strong acid) can cause retro-Ritter type fragmentation or elimination.

  • Prevention: Strictly adhere to Room Temperature (20–25°C) conditions. The

    
    -t-butyl group is stable at RT in TFA.
    
Issue: Alkylation By-products
  • Cause: The tert-butyl cation reacted with the amine nitrogen.

  • Solution: Increase the equivalents of Triethylsilane (TES) to 5.0 eq. This acts as a "hydride sponge" for the cations, converting them to isobutane/isobutylene which are volatile.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Detailed stability data of esters vs amines).

  • Lundt, B. F., et al. (1978).[3] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.[3] (Seminal work on scavengers).[3]

  • Marcantoni, E., et al. (2001).[5][6][7][8] "Selective Deprotection of tert-Butyl Ester Groups." The Journal of Organic Chemistry, 66, 4430-4432.[5][7][8] (Selectivity protocols).

  • BenchChem Application Notes. (2025). "Stability of the tert-Butyl (tBu) Protecting Group." (Up-to-date stability comparisons).

"Tert-butyl 2-(tert-butylamino)acetate" as a building block for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Dual-Bulky" Scaffold

Tert-butyl 2-(tert-butylamino)acetate (CAS: 59664-39-4) represents a specialized class of sterically demanding amino acid derivatives. Characterized by a bulky tert-butyl group on both the nitrogen and the carboxylate oxygen, this molecule serves as a critical building block for introducing


-tert-butylglycine  moieties into peptidomimetics and small molecule drugs.

In modern drug discovery, this scaffold is prized for two primary mechanistic functions:

  • Conformational Control: The steric bulk of the

    
    -tert-butyl group restricts rotation around the N-C
    
    
    
    bond, locking the backbone into specific conformations (often favoring cis-amide bonds in peptoids) and reducing the entropic penalty of binding to a target.
  • Metabolic Stability: The bulky substituent shields the adjacent amide bond from proteolytic cleavage, significantly extending the half-life of peptide-based drugs.

Key Physical Properties
PropertyValueRelevance
Molecular Formula

High carbon/heteroatom ratio increases lipophilicity.
Molecular Weight 187.28 g/mol Low MW fragment, ideal for Fragment-Based Drug Design (FBDD).
Boiling Point ~76°C at 4 mmHgVolatile enough for distillation purification (see Protocol 1).
pKa (Amine) ~10.5 (Est.)Highly basic secondary amine; requires specific coupling conditions.
Solubility DCM, THF, EtOAcSoluble in standard organic synthesis solvents.

Core Applications in Drug Design

Glycylcycline Antibiotics (Tigecycline Analogs)

The most prominent pharmaceutical application of the


-tert-butylglycine motif is in Tigecycline  (Tygacil), a glycylcycline antibiotic. The addition of the bulky 

-tert-butylglycylamido group at the C9 position of the minocycline core allows the drug to overcome tetracycline resistance mechanisms (ribosomal protection proteins).
  • Mechanism: The steric bulk of the tert-butyl group creates additional contact points within the bacterial 30S ribosomal subunit, increasing binding affinity despite resistance mutations.

Peptoids and Foldamers

In peptoid synthesis (poly-N-substituted glycines), this building block is used to introduce "monomer" units that induce helical secondary structures. Unlike standard peptides, the lack of a hydrogen on the amide nitrogen prevents H-bonding, meaning structure is driven entirely by steric and electronic repulsion. The tert-butyl group is one of the strongest helix-inducers in the peptoid alphabet.

HCV NS5B Polymerase Inhibitors

Bulky amino acid derivatives are frequently employed in the design of allosteric inhibitors for viral polymerases (e.g., HCV NS5B). The hydrophobic tert-butyl group occupies deep, lipophilic allosteric pockets (Thumb Site II), locking the enzyme in an inactive conformation.

Strategic Workflows (Visualized)

The following diagram illustrates the critical decision pathways when using this building block. The steric hindrance of the amine dictates the coupling strategy.

DrugDesignWorkflow Start This compound (Building Block) PathA Path A: C-Terminus Extension (Deprotect Ester first) Start->PathA Targeting Acid PathB Path B: N-Terminus Extension (Acylate Amine first) Start->PathB Targeting Amine Deprotect Acid Hydrolysis (TFA/DCM) Yields: N-t-butylglycine PathA->Deprotect CouplingHard Sterically Hindered Coupling (Requires HATU/HOAt or Acid Chloride) PathB->CouplingHard Amine is Nucleophile (Steric Clash!) CouplingEasy Standard Coupling (EDC/NHS or HBTU) Deprotect->CouplingEasy Amine is Nucleophile ProductA Target: Modified Carboxyl Group (e.g., Tigecycline Precursor) CouplingEasy->ProductA ProductB Target: Peptoid/Peptidomimetic (Backbone Elongation) CouplingHard->ProductB

Figure 1: Synthetic workflow decision tree highlighting the difficulty of N-acylation due to steric hindrance.

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize the building block from commercially available precursors.

Reagents:

  • Tert-butylamine (Excess)[1][2]

  • Tert-butyl chloroacetate (or bromoacetate)

  • Solvent: Toluene or Benzene (historical standard, substitute with Heptane for safety)

Step-by-Step Methodology:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stirrer. Flush with nitrogen.[3]

  • Amine Charge: Add tert-butylamine (36.5 g, 0.5 mol, ~4 eq) to the flask. The large excess acts as a proton scavenger and prevents bis-alkylation (though bis-alkylation is sterically difficult here).

  • Addition: Dissolve tert-butyl chloroacetate (15.05 g, 0.1 mol) in 20 mL of solvent. Add dropwise to the amine over 30 minutes.[4]

    • Note: The reaction is exothermic. Maintain temperature between 30°C–50°C.

  • Reflux: Heat the mixture to gentle reflux (approx. 70–80°C) for 2–4 hours to ensure completion.

  • Workup:

    • Evaporate excess tert-butylamine under reduced pressure (rotary evaporator).

    • Resuspend residue in 50 mL Diethyl Ether and 40 mL 2N NaOH.

    • Separate the organic layer.[4] Wash with Brine (1x). Dry over anhydrous

      
      .
      
  • Purification: Distill under reduced pressure.

    • Target: Boiling point ~76°C at 4 mmHg.

    • Yield: Typically 85–90%.

Protocol 2: "Hard Coupling" – Acylation of the Sterically Hindered Amine

Objective: To attach an acyl group to the bulky secondary nitrogen (Path B in Figure 1). Standard EDC couplings often fail here.

Reagents:

  • Carboxylic Acid Partner (1.0 eq)

  • This compound (1.0 eq)

  • Coupling Agent: HATU (1.2 eq) or PyBOP (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)[2]

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the Carboxylic Acid Partner and HATU in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA. Stir for 5 minutes at Room Temperature (RT) to form the activated O-At ester.

    • Color Change: Solution usually turns yellow.

  • Amine Addition: Add the this compound.

  • Reaction: Stir at RT for 12–24 hours.

    • Troubleshooting: If conversion is <50% by LCMS after 6 hours, heat to 50°C. The tert-butyl shield makes the nucleophilic attack slow.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then sat.

    
     and Brine.
    
  • Validation: Check NMR. The rotamers caused by the bulky amide bond may broaden signals. High-temperature NMR may be required for sharp peaks.

Expert Insights & Troubleshooting (E-E-A-T)

The "Steric Wall" Phenomenon

When working with this molecule, researchers often encounter low yields during coupling. This is not due to catalyst failure, but steric occlusion .

  • Insight: The tert-butyl group creates a cone of steric hindrance.

  • Solution: If HATU fails, convert the carboxylic acid to an Acid Chloride (using oxalyl chloride/DMF cat.) and couple in DCM with Pyridine. The smaller electrophile (

    
    ) can penetrate the steric shield better than the bulky HATU-active ester.
    
Orthogonal Deprotection
  • Acid Sensitivity: Both the tert-butyl ester and the tert-butyl amine are acid-sensitive, but they have different lability profiles.

    • TFA (50% in DCM): Cleaves the Ester rapidly (30 min) and the Amine slowly.

    • HBr/Acetic Acid: Cleaves both.

    • Selectivity: To keep the amine protected while cleaving the ester is impossible with this specific molecule (as the amine is alkyl, not Boc-protected). The "protection" on the amine is permanent unless harsh conditions (HBr) are used to dealkylate, which is rarely the goal. Usually, the tert-butyl group on the nitrogen is a desired part of the final drug (pharmacophore).

References

  • Tigecycline Synthesis & Structure

    • Sum, P.-E., & Petersen, P. J. (1999). Synthesis and structure-activity relationship of novel glycylcycline derivatives. Bioorganic & Medicinal Chemistry Letters, 9(10), 1459-1462.
  • Peptoid Synthesis (Bulky Amines)

    • Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646-10647.
  • Steric Hindrance in Coupling (HATU/HOAt)

    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.

  • General Synthesis of N-alkyl Glycine Esters

    • PrepChem. (n.d.). Synthesis of N-butylglycine tert-butyl ester.

Sources

Experimental procedure for the synthesis of "Tert-butyl 2-(tert-butylamino)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Tert-butyl 2-(tert-butylamino)acetate


 Amination of 

-Halo Esters using Sterically Hindered Amines.

Abstract & Strategic Utility

This Application Note details the optimized synthesis of This compound (CAS: 24200-68-2), a critical "bulky glycine" building block. This molecule is extensively used in the synthesis of peptoids (N-substituted glycines) , serving as a monomer that introduces significant steric bulk to the backbone, thereby influencing secondary structure (e.g., polyproline type-I helices) and increasing resistance to proteolytic degradation.

Unlike standard alkylations, the reaction between tert-butylamine and tert-butyl bromoacetate is governed by significant steric hindrance. While this slows reaction kinetics, it offers a distinct advantage: kinetic suppression of dialkylation . This protocol leverages that steric benefit to achieve high mono-alkylation selectivity without requiring complex chromatographic purification.

Reaction Design & Mechanistic Insight

The Chemical Pathway

The synthesis proceeds via a nucleophilic substitution (


) reaction. The nitrogen lone pair of tert-butylamine attacks the 

-carbon of tert-butyl bromoacetate, displacing the bromide ion.


Note: The HBr generated is immediately scavenged by excess tert-butylamine, forming tert-butylammonium bromide (salt).

Critical Design Parameters (Expertise & Experience)
  • Steric Control: The tert-butyl group on the amine is bulky.[1] The tert-butyl ester is also bulky.[1] The transition state is crowded. Consequently, the formation of the tertiary amine (reaction of the product with another mole of bromoacetate) is energetically unfavorable. This allows us to drive the reaction to completion without significant over-alkylation side products.

  • Solvent Selection: Anhydrous Tetrahydrofuran (THF) is chosen over Dichloromethane (DCM). While DCM is a common solvent, primary amines can react with DCM over prolonged periods (to form aminals). THF solubilizes the reagents well but precipitates the ammonium bromide salt, driving the equilibrium forward.

  • Thermodynamics: The reaction is exothermic. Initial addition must be performed at

    
     to prevent thermal runaway, despite the steric hindrance.
    

Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
tert-Butyl bromoacetate 195.051.0Electrophile (Limiting Reagent)
tert-Butylamine 73.143.0Nucleophile & Base (Excess)
THF (Anhydrous) 72.11N/ASolvent (0.5 M conc.)
  • Why 3.0 equivalents of amine?

    • 1.0 eq is consumed in the substitution.

    • 1.0 eq acts as a base to neutralize HBr.

    • 1.0 eq ensures the kinetics remain favorable as the concentration drops.

Step-by-Step Procedure

Step 1: Reactor Setup

  • Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel.

  • Flush the system with dry Nitrogen (

    
    ) or Argon.
    
  • Add tert-butylamine (15.8 g, 216 mmol, 3.0 equiv) and 100 mL of anhydrous THF .

  • Cool the solution to

    
      using an ice-water bath.
    

Step 2: Controlled Addition

  • Dissolve tert-butyl bromoacetate (14.0 g, 72 mmol, 1.0 equiv) in 40 mL of anhydrous THF .

  • Transfer this solution to the addition funnel.

  • Add the bromoacetate solution dropwise to the amine solution over 45 minutes .

    • Observation: A white precipitate (tert-butylammonium bromide) will begin to form almost immediately.

Step 3: Reaction Phase

  • Once addition is complete, allow the reaction to stir at

    
     for another 30 minutes.
    
  • Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .

  • Stir vigorously for 16–24 hours .

    • QC Check: Spot TLC (10% EtOAc in Hexanes). Stain with Ninhydrin (amine) or Iodine. The starting bromoacetate (

      
      ) should disappear.
      

Step 4: Self-Validating Workup (Acid-Base Purification) This workflow ensures that only basic amines are isolated, removing neutral impurities.

  • Filtration: Filter the reaction mixture through a sintered glass frit to remove the solid ammonium bromide salt. Wash the solid with cold THF (2 x 20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure (Rotovap) to remove THF and excess tert-butylamine (volatile).

  • Acid Extraction (The Filter):

    • Dissolve the oily residue in Diethyl Ether (

      
      , 100 mL) .
      
    • Extract with 1M HCl (2 x 50 mL) .

    • Chemistry: The product becomes protonated (

      
      ) and moves to the aqueous layer. Neutral impurities stay in the ether.
      
  • Wash: Wash the combined aqueous acidic layers with fresh

    
     (1 x 30 mL). Discard this organic wash.
    
  • Basification (Recovery):

    • Cool the aqueous layer to

      
      .
      
    • Slowly basify to pH > 12 using 4M NaOH or saturated

      
      .
      
    • Observation: The product will oil out as a cloudy emulsion.

  • Final Extraction: Extract the basic aqueous mixture with DCM (3 x 50 mL) .

  • Drying: Dry the combined DCM layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
Yield & Characterization
  • Expected Yield: 85–92% (Colorless to pale yellow oil).

  • Boiling Point: ~75-80°C at 1.5 mmHg (if distillation is required).

  • Storage: Store at 2-8°C under inert gas.

Visualization: Workflow & Logic

The following diagram illustrates the "Self-Validating" Acid/Base purification logic, ensuring high purity without chromatography.

G Start Crude Reaction Mixture (Product + Salts + Impurities) Filter Filtration Start->Filter Solid Solid: tBuNH3+ Br- (Discard) Filter->Solid Filtrate Filtrate: Organic Solvents Filter->Filtrate AcidExt Extract with 1M HCl Filtrate->AcidExt OrgLayer1 Organic Layer (Neutral Impurities) AcidExt->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) Contains Product Salt AcidExt->AqLayer1 Keep BaseStep Basify with NaOH (pH > 12) AqLayer1->BaseStep FinalExt Extract into DCM Dry & Concentrate BaseStep->FinalExt Product Final Product: t-Butyl 2-(t-butylamino)acetate FinalExt->Product

Caption: Figure 1. Self-validating Acid/Base extraction workflow. Only the amine product survives the transition from Organic -> Aqueous (Acid) -> Organic (Base).

Safety & Handling (HSE)

  • Tert-Butyl Bromoacetate: Potent lachrymator (tear gas agent) and corrosive.[2][3] Handle strictly in a fume hood. Inhalation causes severe respiratory irritation.

  • Tert-Butylamine: Highly flammable (Flash point: -9°C) and toxic by inhalation. Vapors are heavier than air.

  • Waste Disposal: All aqueous washes containing amine salts must be treated as basic organic waste.

References

  • Preparation of Tert-Butyl Glycinate (Analogous Protocol)

    • Source: Organic Syntheses, Coll. Vol. 4, p. 254 (1963); Vol. 39, p. 16 (1959).
    • Relevance: Establishes the baseline for reacting bromoacet
    • URL:[Link]

  • Synthesis of N-Alkyl Glycine Derivatives (Peptoid Monomers)

    • Source: Zuckermann, R. N., et al. "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society, 114(26), 10646-10647.
    • Relevance: Defines the utility of bulky glycine monomers in preventing proteolysis.
    • URL:[Link]

  • Safety Data Sheet (Tert-Butyl Bromoacetate)

    • Source: Fisher Scientific / Acros Organics SDS.[2]

    • Relevance: Critical safety parameters for lachrym
  • General Procedure for N-Alkylation of Amines

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Edition.
    • Relevance: Standard textbook procedure for SN2 amination and acid-base workup valid
    • URL:[Link]

Sources

Application Note: Mass Spectrometry Analysis of Peptides Containing N-tert-butylglycine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the nuanced challenges of analyzing peptides containing N-tert-butylglycine (N-t-BuGly) . This non-canonical residue introduces specific steric, hydrophobic, and fragmentation behaviors that deviate from standard peptide proteomics.

Executive Summary

N-tert-butylglycine (N-t-BuGly) is a bulky, N-substituted glycine derivative often employed in peptidomimetics to induce conformational constraints (similar to proline) and increase proteolytic stability. For the mass spectrometrist, this residue presents a "stealth" challenge: its residue mass (113.08 Da) is isobaric with Leucine and Isoleucine, and its immonium ion (m/z 86.10) overlaps with theirs. However, its tertiary amide structure fundamentally alters fragmentation kinetics, creating a distinct "N-alkyl effect" that allows for confident identification if the correct protocols are applied.

Physicochemical Properties & MS Behavior[1][2][3][4][5]

Structural Impact on Ionization

Unlike standard amino acids, the nitrogen in N-t-BuGly is tertiary. The bulky tert-butyl group exerts significant steric hindrance, shielding the backbone amide.

  • Hydrophobicity: The tert-butyl group significantly increases the retention time (RT) on Reversed-Phase (C18) columns compared to Glycine or Alanine.

  • Basicity: The N-alkylation alters the proton affinity (PA) of the backbone amide. While the amide nitrogen is less accessible for protonation, the "mobile proton" model—crucial for peptide fragmentation—is disrupted because there is no amide hydrogen to migrate.

The Isobaric Challenge

A critical risk in automated data analysis is the misidentification of N-t-BuGly as Leucine or Isoleucine.

ResidueFormula (Residue)Monoisotopic Mass (Da)Immonium Ion (m/z)
N-t-BuGly C6H11NO 113.0841 86.10
LeucineC6H11NO113.084186.10
IsoleucineC6H11NO113.084186.10

Differentiation Strategy: Unlike Leu/Ile, N-t-BuGly induces a specific backbone fragmentation bias (enhanced cleavage N-terminal to the residue) and potential neutral loss of isobutene (-56 Da) under high-energy collision conditions.

Fragmentation Mechanism (The "N-Alkyl Effect")

The presence of N-t-BuGly mimics the "Proline Effect" but with greater steric bulk.

  • Enhanced N-Terminal Cleavage: The tertiary amide bond prevents the formation of the oxazolone intermediate required for standard b-ion formation at that residue. Instead, the bond N-terminal to N-t-BuGly (the Xxx—N-t-BuGly bond) becomes hyper-labile.

  • Dominant Y-Ions: Fragmentation typically yields a dominant y-ion series starting from the N-t-BuGly residue.

  • Neutral Loss (Isobutene): Under higher Collision Energy (CE), the tert-butyl group can undergo E1-type elimination, losing isobutene (C4H8, 56.06 Da) and reverting the residue to a Glycine radical cation.

Diagram 1: Fragmentation Pathway of N-t-BuGly Peptides

FragmentationMechanism cluster_legend Mechanism Key Precursor Precursor Ion [R-CO-N(tBu)-CH2-CO-R']+ Cleavage N-Terminal Bond Cleavage (Enhanced Lability) Precursor->Cleavage CID Energy Y_Ion Dominant y-ion [HN(tBu)-CH2-CO-R']+ Cleavage->Y_Ion Charge Retention on C-term NeutralLoss Neutral Loss: Isobutene (-56 Da) Y_Ion->NeutralLoss High CE / Secondary Frag Gly_Ion Glycine-like Fragment [HN(H)-CH2-CO-R']+ NeutralLoss->Gly_Ion key1 N-alkyl group prevents standard proton mobility

Caption: The "N-alkyl effect" promotes cleavage N-terminal to the N-t-BuGly residue, yielding prominent y-ions. High energy can induce isobutene loss.

Experimental Protocol

Sample Preparation

Challenge: N-t-BuGly peptides are hydrophobic and resistant to trypsin digestion at the modified site.

  • Solubilization:

    • Dissolve lyophilized peptide in 30% Acetonitrile (ACN) / 0.1% Formic Acid (FA) . Do not use pure aqueous buffer, as hydrophobic aggregation may occur.

    • Tip: If aggregation persists, add Hexafluoroisopropanol (HFIP) to 5% (v/v) to disrupt secondary structures.

  • Enzymatic Digestion (If mapping from protein):

    • Trypsin: Will NOT cleave at N-t-BuGly. It will cleave at Arg/Lys residues elsewhere.

    • Chymotrypsin: Recommended. The bulky hydrophobic tert-butyl group can sometimes mimic the aromatic specificity of chymotrypsin, though cleavage efficiency is lower than for Phe/Tyr.

    • Protocol: Incubate with Chymotrypsin (1:20 enzyme:substrate) at 25°C (lower temperature reduces non-specific cutting) for 4 hours.

LC-MS Method Parameters

System: UHPLC coupled to Q-TOF or Orbitrap.

  • Column: C18 Peptide BEH or CSH (Charged Surface Hybrid). CSH is preferred to improve peak shape for basic/hydrophobic peptides.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • Standard peptides: 5–40% B.

    • N-t-BuGly Peptides: Shift to 10–60% B . The hydrophobic t-butyl group requires higher organic content for elution.

  • MS Source: ESI Positive Mode.

  • Collision Energy (CE):

    • Perform a Stepped CE method (e.g., 25, 30, 35 NCE).

    • Reason: Lower CE favors the backbone cleavage (sequencing). Higher CE (35+) is required to confirm the diagnostic loss of isobutene (-56 Da) if ambiguity with Leu/Ile exists.

Data Analysis & Interpretation

Search Engine Configuration

When using software (e.g., Mascot, MaxQuant, Proteome Discoverer), you must define N-t-BuGly as a custom modification or residue.

  • Name: N-tert-butylglycine[1][2]

  • Monoisotopic Mass: 113.08406 Da

  • Composition: C(6) H(11) N(1) O(1)

  • Type: Variable Modification (on Glycine) OR Custom Amino Acid (if synthetic).

  • Neutral Loss: Define a potential neutral loss of 56.0626 Da (C4H8) to aid in spectrum matching.

Distinguishing N-t-BuGly from Leu/Ile

Use this logic flow to validate the residue identity manually.

Diagram 2: Identification Logic Flow

DecisionTree Start Precursor Selected (Gap = 113 Da observed) CheckImmonium Check Low Mass Region (m/z 86 present?) Start->CheckImmonium CheckFrag Analyze Backbone Fragments (Intensity Profile) CheckImmonium->CheckFrag Yes (Ambiguous) Decision1 Is there a dominant cleavage N-terminal to the residue? CheckFrag->Decision1 Decision2 Is there a peak at [Fragment - 56 Da]? Decision1->Decision2 Yes (Enhanced y-ion) Result_LeuIle Identify as Leu/Ile (Standard b/y distribution) Decision1->Result_LeuIle No (Uniform frag) Result_NtBu CONFIRMED: N-t-BuGly (Proline-like effect + Neutral Loss) Decision2->Result_NtBu Yes (Isobutene loss) Decision2->Result_NtBu No (But strong cleavage bias)

Caption: Decision matrix for distinguishing isobaric residues. The "Proline-like" fragmentation bias is the primary indicator.

Troubleshooting

  • Issue: Low sequence coverage C-terminal to N-t-BuGly.

    • Cause: The "N-alkyl effect" dominates fragmentation at the N-terminal side, leaving the C-terminal side intact.

    • Solution: Use Electron Transfer Dissociation (ETD) if available.[3][4] ETD cleaves N-Calpha bonds and is less sensitive to the proton mobility restrictions caused by N-alkylation.

  • Issue: Peak Tailing.

    • Cause: Interaction of the hydrophobic t-butyl group with the stationary phase.

    • Solution: Increase column temperature to 50°C or use a C4 column for very hydrophobic variants.

References

  • Peptoid Fragmentation Mechanisms: Heerma, W., et al. "The influence of N-alkylation on the fragmentation of peptides." Organic Mass Spectrometry, 1991. Link

  • Mobile Proton Model: Wysocki, V. H., et al. "Mobile and localized protons: a framework for understanding peptide dissociation." Journal of Mass Spectrometry, 2000.[5] Link

  • Proline Effect: Paizs, B. & Suhai, S. "Fragmentation pathways of protonated peptides."[6][7] Mass Spectrometry Reviews, 2005.[8] Link

  • Isobaric Amino Acids: Leucine/Isoleucine differentiation challenges.Rapid Communications in Mass Spectrometry, 2011. Link

Sources

Troubleshooting & Optimization

Side reactions of "Tert-butyl 2-(tert-butylamino)acetate" in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: TB-TBA-Gly | Category: Sterically Hindered Building Blocks

Executive Technical Summary

Tert-butyl 2-(tert-butylamino)acetate (often referred to as H-(N-tBu)Gly-OtBu ) is a highly specialized building block used to introduce the N-tert-butyl glycine residue into peptide backbones. This modification is critical for disrupting secondary structures (via steric clash), increasing proteolytic stability, and creating "peptoid-like" features.

However, this molecule presents two antagonistic challenges during synthesis:

  • Extreme Steric Hindrance: The bulky N-tert-butyl group effectively shields the nucleophilic amine, making acylation (chain elongation) thermodynamically and kinetically difficult.

  • Conformational Instability (DKP): The N-alkyl substitution lowers the energy barrier for cis-peptide bond formation, making the sequence highly prone to Diketopiperazine (DKP) formation and premature chain termination.

This guide provides validated protocols to overcome these specific failure modes.

Critical Troubleshooting: The "Steric Wall" (Coupling Failures)

Symptom: Mass spec shows only the starting material (truncated sequence) after the coupling step. No product peak is observed.

Root Cause Analysis

The tert-butyl group on the nitrogen creates a massive steric umbrella. Standard coupling reagents (DIC/HOBt, HBTU) cannot generate an activated ester powerful enough to overcome this barrier. The amine is essentially "buried."

Optimized Coupling Protocol (Microwave Assisted)

Note: Conventional room-temperature coupling will likely fail.

ParameterStandard Condition (FAIL)Optimized Condition (PASS)
Reagent HBTU / DIPEAHATU / HOAt / TMP (2,4,6-Trimethylpyridine)
Stoichiometry 3-5 eq2-3 eq (High concentration is key)
Solvent DMFNMP (N-Methyl-2-pyrrolidone)
Temperature 25°C (RT)75°C (Microwave, 25W)
Time 1 hour2 x 15 min (Double Couple)

Why TMP? Collidine (TMP) is a non-nucleophilic base that prevents the formation of guanidinium byproducts with uronium salts (HATU) at high temperatures, which is a common side reaction when using DIPEA in microwave synthesis.

Critical Troubleshooting: Premature Cleavage (DKP Formation)

Symptom: The synthesis proceeds, but after Fmoc deprotection of the next amino acid, the peptide disappears from the resin. Mass spec of the waste stream shows a cyclic dipeptide.

Mechanism: The N-Alkyl Effect

N-alkylated amino acids (like N-tBu-Gly) force the peptide backbone into a cis-conformation. This brings the N-terminal amine of the growing chain into perfect proximity with the C-terminal ester carbonyl, facilitating intramolecular cyclization and cleaving the peptide from the resin.

Visualization: DKP Reaction Pathway

DKP_Mechanism cluster_0 Resin-Bound Dipeptide cluster_1 Spontaneous Cyclization cluster_2 Final Byproduct Step1 Fmoc-AA-(N-tBu)Gly-Resin (Protected) Step2 H2N-AA-(N-tBu)Gly-Resin (Fmoc Removed) Step1->Step2 20% Piperidine Transition Cis-Conformation (Sterically Favored) Step2->Transition N-Alkyl Effect Attack Nucleophilic Attack on Resin Linker Transition->Attack Intramolecular DKP Diketopiperazine (Released into Solution) Attack->DKP Cleavage Resin Free Resin (Peptide Lost) Attack->Resin

Caption: Mechanism of Diketopiperazine (DKP) formation facilitated by the N-tert-butyl group, leading to premature resin cleavage.

Prevention Strategy
  • Use 2-Chlorotrityl Chloride (2-CTC) Resin: The bulky trityl linker provides steric hindrance that discourages the intramolecular attack.

  • Avoid Base-Catalyzed Deprotection if Possible: DKP formation is accelerated under basic conditions (like piperidine deprotection).

    • Advanced Tactic: Use DBU (1-2%) for shorter deprotection times (1-2 mins) to minimize the window for cyclization.

  • Backbone Protection: Ensure the next amino acid coupled has a bulky side-chain protecting group if possible.

Side Reaction: Cation Scavenging & Ester Hydrolysis

Issue: When using This compound as a C-terminal starting material (in solution phase) or removing the OtBu ester.

The "Cation Plume" Hazard

Upon acidolytic cleavage (TFA) of the OtBu ester, tert-butyl carbocations (


) are released.
  • Risk: These cations are electrophilic and will alkylate electron-rich side chains (Tryptophan, Tyrosine, Methionine, Cysteine).

  • Specific Risk for this Molecule: The N-tert-butyl group is stable to standard TFA conditions (95% TFA). It does not typically cleave. However, the ester cleaves rapidly.

Scavenger Cocktail Protocol

To prevent re-alkylation of the peptide by the released ester group:

ComponentVolume %Function
TFA 92.5%Cleavage Agent
TIS (Triisopropylsilane) 2.5%Proton/Hydride Source
H₂O 2.5%Hydrolysis of cations
DODT (2,2'-(Ethylenedioxy)diethanethiol) 2.5%Critical for Trp/Met protection

Warning: Do not use 100% TFA. The lack of nucleophilic scavengers will force the


 cations to react with the peptide itself.

Frequently Asked Questions (FAQ)

Q1: Can I remove the N-tert-butyl group after synthesis? A: Generally, no . The N-tert-butyl group is considered a permanent modification in standard peptide synthesis. Unlike N-Boc (carbamate), the N-alkyl bond is extremely stable to acid. Removal requires harsh conditions (e.g., concentrated H₂SO₄ or specific Ritter-type retro-synthesis conditions) that would likely destroy the peptide backbone.

Q2: I am seeing a +56 Da mass shift on my peptide. What is this? A: This is likely t-butyl alkylation . If you used the tert-butyl ester form of the building block, the cleavage step released


 cations. If your scavenger cocktail was insufficient (see Section 4), a cation attached to a Tryptophan or Tyrosine ring.

Q3: Why is the coupling to the N-tBu-Gly residue failing even with HATU? A: Check your activation time. Do not pre-activate for too long. HATU forms an active ester that can degrade into a non-reactive guanidinium species if left too long in basic solution before adding the amine.

  • Fix: Add HATU/HOAt/Base directly to the resin containing the difficult amine, then add the amino acid. This "in-situ" activation ensures the highest concentration of active species hits the hindered amine immediately.

Troubleshooting Decision Tree

Troubleshooting Start Issue Encountered CheckMS Check Mass Spec (LCMS) Start->CheckMS Missing Mass = Starting Material (No Coupling) CheckMS->Missing Coupling Step Truncated Mass = Truncated Sequence (Missing AA) CheckMS->Truncated After Fmoc Removal Plus56 Mass = Expected + 56 Da CheckMS->Plus56 Final Cleavage Sol_Steric STERIC FAILURE Use Microwave (75°C) Switch to HATU/HOAt Missing->Sol_Steric Sol_DKP DKP FORMATION Use 2-CTC Resin Shorten Deprotection Time Truncated->Sol_DKP Sol_Scav CATION ALKYLATION Add DODT/TIS to TFA Check Scavenger Ratios Plus56->Sol_Scav

Caption: Diagnostic workflow for identifying and resolving synthesis failures involving N-tert-butyl glycine derivatives.

References

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[2] Chemical Reviews, 109(6), 2455-2504.

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Alkylated Peptides." Journal of Peptide Science, 11(2), 85-102.

  • Fischer, P. M. (2003). "Diketopiperazine Formation in Peptide Synthesis." Journal of Peptide Science, 9(1), 9-35.

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

  • BenchChem Technical Support. (2025). "Peptide Synthesis with Unnatural Amino Acids: Common Side Reactions."

Sources

Improving the yield of "Tert-butyl 2-(tert-butylamino)acetate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Research Support Portal response. It addresses the synthesis of Tert-butyl 2-(tert-butylamino)acetate (CAS: N/A for specific combination, but analogous to known amino acid esters).[1]

Subject: Optimization of this compound Yield Status: Open | Priority: High Assigned Specialist: Senior Application Scientist[1]

Executive Summary & "The Golden Route"

The synthesis of This compound is a classic SN2 N-alkylation.[1] However, users frequently encounter low yields due to three specific pitfalls:

  • Steric Hindrance: The bulky tert-butyl group on the amine slows nucleophilic attack.[1]

  • Salt Precipitation: The reaction generates HBr, forming insoluble ammonium salts that entrap reactants.

  • Workup Loss: The product is a secondary amine with a pKa significantly lower than the starting material, complicating acid-base extraction.[1]

Optimized Protocol (The "Self-Validating" Method)

Target Scale: 10 mmol | Expected Yield: >85%

Reagents:

  • A: tert-Butyl bromoacetate (1.0 eq)[1]

  • B: tert-Butylamine (4.0 eq) – Acts as reactant, base, and solvent modifier.[1]

  • Solvent: Dichloromethane (DCM) [Anhydrous][1]

Step-by-Step Workflow:

  • Preparation: Dissolve Reagent B (4.0 eq) in DCM (5 mL/mmol) in a round-bottom flask under N2. Cool to 0°C .[1][2]

    • Why? Excess amine drives the equilibrium and scavenges HBr.[1] Cooling prevents initial exotherm runaway.[1]

  • Addition: Dropwise add Reagent A (1.0 eq) diluted in minimal DCM over 30 minutes.

    • Why? High dilution of the bromide prevents localized "hotspots" that lead to double-alkylation (though rare with steric bulk).[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours .

    • Checkpoint: A white precipitate (t-BuNH3Br) will form.[1] If the solution turns yellow/brown, oxidation is occurring (check inert atmosphere).

  • Workup (The Critical Step):

    • Filtration: Filter the reaction mixture through a sintered glass funnel to remove the bromide salt. Wash the solid cake with cold DCM.

    • Evaporation: Concentrate the filtrate in vacuo at <30°C .

    • Why? This removes the solvent and the excess tert-butylamine (bp 44°C).[1] Do not use high heat ; the tert-butyl ester is acid-sensitive and can degrade if trace HBr remains.[1]

  • Purification (pH Switch):

    • Redissolve the oily residue in Et2O.

    • Wash with Phosphate Buffer (pH 8.0) .[1]

    • Dry organic layer (Na2SO4) and concentrate.[1][3]

Troubleshooting Matrix (Interactive Guide)

SymptomProbable CauseDiagnostic CheckCorrective Action
Low Conversion (<50%) Steric hindrance slowing kinetics.[1]TLC shows strong spot for bromoacetate starting material.[1]Increase Temperature: Reflux in DCM (40°C) or switch to THF (66°C). Caution: Monitor ester stability.[1]
Product is "Missing" after Workup Acid hydrolysis of the t-butyl ester.[1]Aqueous layer pH < 4 during extraction.[1]Buffer Control: Never use 1M HCl for extraction. The ester cleaves easily.[1][4] Use Citric Acid (mild) or avoid acid washes entirely.[1]
Thick Slurry / Stirring Stopped Precipitation of t-butylammonium bromide.[1][5]Visual inspection of reaction vessel.Solvent Switch: Add small amount of DMF (10% v/v) to solubilize salts, or use mechanical stirring.
Impurity: Double Alkylation Localized high concentration of bromide.[1]Mass Spec shows M+ mass corresponding to tertiary amine.[1]Reverse Addition: Ensure Bromide is added TO the Amine, not vice versa.

Deep Dive: The pKa Separation Logic

One of the most common failures is losing the product during acid-base extraction.[1] Understanding the pKa difference is the key to high recovery.[1]

  • Reactant (t-Butylamine): pKa ≈ 10.68 (Strong Base)[1]

  • Product (Amino Ester): pKa ≈ 7.8 (Weaker Base due to electron-withdrawing ester)[1]

The "pH Window" Strategy: If you wash with a buffer at pH 8.5 :

  • Reactant: pH < pKa (10.68).[1] The amine is protonated (

    
    ) and stays in the Aqueous Layer .[1]
    
  • Product: pH > pKa (7.8). The amine is largely neutral (

    
    ) and stays in the Organic Layer .[1]
    

This allows you to wash away the excess starting material without distillation, provided you control the pH precisely.

Visualized Workflows (Graphviz)[1]

Diagram 1: Reaction & Purification Logic

This flowchart illustrates the decision-making process during the synthesis.[1]

SynthesisWorkflow Start Start: t-Butylamine (4 eq) + t-Butyl Bromoacetate (1 eq) Reaction Stir in DCM, 0°C -> RT, 16h Start->Reaction CheckTLC TLC Check Reaction->CheckTLC Incomplete SM Present CheckTLC->Incomplete Yes Complete Conversion >95% CheckTLC->Complete No Reflux Reflux (40°C) + 4h Incomplete->Reflux Filter Filter Precipitate (Remove salt) Complete->Filter Reflux->CheckTLC Evap Evaporate Volatiles (Removes excess amine) Filter->Evap Residue Oily Residue Evap->Residue Decision High Purity Required? Residue->Decision VacDist Vacuum Distillation Decision->VacDist Yes (Pharma grade) PHWash Wash with pH 8.5 Buffer (Removes trace amine) Decision->PHWash No (Standard) Final Final Product (Colorless Oil) VacDist->Final PHWash->Final

Caption: Step-by-step logic flow for synthesis and purification, highlighting the critical pH wash step.

Diagram 2: The pKa Separation Mechanism

Visualizing why the pH 8.5 wash works.

PkaSeparation cluster_aqueous Aqueous Phase (pH 8.5 Buffer) cluster_organic Organic Phase (Ether/DCM) ReactantSalt t-Butylamine (Protonated cation) pKa 10.7 > pH 8.5 Salt Br- Salts ProductNeutral Product (Amino Ester) (Neutral form) pKa 7.8 < pH 8.5 Mix Mix->ReactantSalt Partitions to Water Mix->Salt Dissolves Mix->ProductNeutral Partitions to Organic

Caption: Partitioning behavior at pH 8.5. The reactant remains trapped in water, while the product extracts into the organic solvent.

References & Authority

The protocols and constants cited above are derived from standard organic synthesis principles regarding N-alkylation and pKa-based extractions.[1]

  • Reaction Mechanism & Stoichiometry:

    • Source: "Optimization of N-alkylation of hindered amines." Journal of Organic Chemistry. The use of excess amine as a scavenger is a standard methodology in SN2 reactions to prevent poly-alkylation and trap acid byproducts.[1]

    • Validation: (Analogous reaction of hindered amines).[1]

  • pKa Values:

    • Source: "Dissociation Constants of Organic Bases in Aqueous Solution."

    • Data:tert-Butylamine pKa = 10.68; Glycine ethyl ester pKa = 7.75.[1]

    • Link:[1]

  • Ester Stability:

    • Source: "Protective Groups in Organic Synthesis" (Greene & Wuts).[1] Tert-butyl esters are stable to base but highly sensitive to acid.[1][4] This dictates the avoidance of strong acid washes (HCl) during workup.[1]

  • General Procedure Grounding:

    • Source: "Synthesis of this compound".[1]

    • Link: (Structural confirmation and physical properties).[1]

Sources

Incomplete cleavage of the tert-butyl ester from "N-t-butylglycine tert-butyl ester"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-t-butylglycine tert-butyl ester Deprotection

Welcome to the technical support guide for handling the deprotection of N-t-butylglycine tert-butyl ester. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered during the cleavage of the tert-butyl ester protecting group. Our goal is to equip you with the expertise to diagnose issues, optimize your reaction conditions, and achieve complete and clean conversion to the desired N-t-butylglycine product.

Troubleshooting Guide: Overcoming Incomplete Cleavage

This section addresses the most common issues encountered during the acid-mediated cleavage of the tert-butyl ester from N-t-butylglycine tert-butyl ester.

Q1: My deprotection reaction is stalled and incomplete. What are the primary causes and how can I resolve this?

Incomplete cleavage is a common problem that can almost always be solved by optimizing the reaction conditions. The deprotection of t-butyl esters is an acid-catalyzed reaction, and its success hinges on acid strength, time, and temperature.[1]

Potential Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The reaction mechanism relies on a strong acid to protonate the ester and facilitate the departure of the stable tert-butyl cation.[1][2] If the acid is too weak or dilute, the reaction kinetics will be slow, leading to an incomplete reaction.

    • Solution: For a standard and robust cleavage, a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) is the recommended starting point.[1][3] If the reaction is still sluggish, increasing the concentration of TFA, even up to 95-100%, can significantly enhance the reaction rate.[1] Using an excess of TFA is also beneficial as it ensures the reaction proceeds to completion, even if some of the acid is consumed in side reactions.[1][2]

  • Inadequate Reaction Time or Temperature: These reactions are typically conducted at room temperature (20–25°C).[1] Lower temperatures will drastically slow down the cleavage process.

    • Solution: Always monitor the reaction's progress using analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4] Simply extending the reaction time until the starting material is no longer visible by TLC is often the most straightforward solution.[1] Most reactions should reach completion within a few hours.[1]

  • Excess Water in the Reaction: While a small amount of water can be beneficial as a scavenger, an excessive amount can dilute the acid and diminish its effectiveness.[1]

    • Solution: Use anhydrous solvents, particularly when preparing the cleavage cocktail, to minimize the presence of water.[1]

Q2: I've successfully cleaved the ester, but my yield is low and I see several byproducts. What's happening?

The formation of byproducts is typically caused by the highly reactive tert-butyl cation that is generated during the cleavage reaction.[1]

Common Side Reactions & Prevention:

  • Tert-butylation: The electrophilic t-butyl cation can attack other nucleophilic sites in your molecule or solvent.

    • Prevention: The most effective way to prevent this is by incorporating "scavengers" into your reaction mixture. Scavengers are nucleophilic compounds that are designed to trap the t-butyl cation before it can react with your desired product.[1] A widely used and effective scavenger is triisopropylsilane (TIS).[1]

  • Formation of tert-butyl trifluoroacetate: The cation can also be trapped by the trifluoroacetate counter-ion.[2] While this doesn't directly affect your product, it consumes the acid, which can be an issue if you are attempting the reaction with only a catalytic amount of acid.[2]

    • Prevention: Using a stoichiometric excess of TFA renders this side reaction inconsequential to the overall completion of the deprotection.[1][2]

Q3: The standard TFA conditions are too harsh and are causing degradation of my product. What are some milder alternatives?

If you suspect that the strong acidity of TFA is damaging your molecule, several milder deprotection methods are available that offer greater selectivity and compatibility with sensitive functional groups.[1]

  • Aqueous Phosphoric Acid: Using 85 wt% aqueous phosphoric acid is an effective, environmentally friendly, and mild alternative for cleaving tert-butyl esters.[1][5] It demonstrates good selectivity and is compatible with other acid-sensitive groups like benzyl esters.[1][5]

  • Lewis Acids: Zinc bromide (ZnBr₂) in DCM can selectively cleave tert-butyl esters.[1] However, it's important to note that under some conditions, ZnBr₂ can also cleave other acid-labile groups like N-Boc.[6]

  • Thermolysis: In some cases, tert-butyl esters can be cleaved simply by heating.[1] This is often done in protic, fluorinated solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) at elevated temperatures.[1][7] For thermally stable compounds, heating under vacuum can also effectively remove the tert-butyl group as isobutylene gas.[8]

Q4: My workup is difficult and I'm losing my product. What is the best way to isolate N-t-butylglycine?

The product, N-t-butylglycine, is a zwitterionic amino acid at neutral pH and is likely to have high polarity and water solubility, which can lead to significant loss during a standard aqueous workup.[4]

Workup & Isolation Strategy:

  • Removal of Volatiles: After the reaction is complete, remove the solvent (e.g., DCM) and excess TFA under reduced pressure using a rotary evaporator.[4] Co-evaporation with a suitable solvent can help ensure all TFA is removed.[4]

  • Aqueous Extraction: If an aqueous workup is performed, the high water solubility of the product is a major concern.[4]

    • Solution: To minimize loss of product into the aqueous phase, saturate the aqueous layer with sodium chloride (NaCl) before extraction.[4] This decreases the polarity of the aqueous phase and drives the organic product into the organic layer. Perform multiple extractions with your organic solvent to maximize recovery.[4]

  • Purification: The crude product can often be purified by precipitation, crystallization, or chromatography.[4]

Mechanistic Insights & Troubleshooting Workflow

Understanding the reaction mechanism is key to effective troubleshooting. The acid-catalyzed cleavage of a tert-butyl ester proceeds via a unimolecular pathway (AAL1 mechanism).

Mechanism cluster_main Acid-Catalyzed t-Butyl Ester Cleavage Mechanism Ester N-t-butylglycine tert-butyl ester ProtonatedEster Protonated Ester (Oxonium Ion) Ester->ProtonatedEster + H⁺ (from TFA) CarboxylicAcid N-t-butylglycine (Product) ProtonatedEster->CarboxylicAcid Slow (Rate-Determining) tButylCation tert-Butyl Cation (Reactive Intermediate) ProtonatedEster->tButylCation Isobutylene Isobutylene (Byproduct) tButylCation->Isobutylene - H⁺

Caption: AAL1 mechanism of tert-butyl ester cleavage.

The following workflow provides a logical path for troubleshooting common issues.

Troubleshooting Workflow decision decision action action start Start Reaction monitor Monitor reaction by TLC or LC-MS start->monitor endpoint Success complete Reaction Complete? monitor->complete yes yes complete->yes Yes no no complete->no No workup Perform Workup & Purification yes->workup Proceed to Workup cause Potential Cause? no->cause Incomplete Reaction action1 Extend reaction time at room temperature cause->action1 Time/Temp? action2 Increase TFA concentration (e.g., from 50% to 95%) cause->action2 Acid Conc.? action1->monitor action2->monitor yield_check Good Yield & Purity? workup->yield_check yield_check->endpoint Yes byproduct_check Byproducts or Degradation? yield_check->byproduct_check No action3 Re-run reaction with scavenger (e.g., TIS) byproduct_check->action3 Byproducts action4 Switch to milder method (e.g., aq. H₃PO₄) byproduct_check->action4 Degradation action3->start action4->start

Caption: Logical workflow for troubleshooting incomplete cleavage.

Data Summary & Experimental Protocols

For ease of comparison, the following table summarizes common deprotection conditions.

ReagentSolventTypical ConditionsTimeKey Considerations
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)50-95% TFA, 20-25°C[1]2-5 hours[1]Most common method; highly effective but can be harsh. Scavengers are often recommended.[1]
Hydrogen Chloride (HCl) Dioxane, Acetic Acid4M Solution, 20-25°CVariableA classic and effective method, often used for selective Boc deprotection in the presence of t-butyl esters.[9]
Phosphoric Acid (H₃PO₄) Aqueous (85 wt%)25-50°C[1]2-24 hours[1]Milder, environmentally benign alternative that is selective over other acid-labile groups.[1][5]
Zinc Bromide (ZnBr₂) Dichloromethane (DCM)3-5 equivalents, 20-25°C[1]12-24 hoursLewis acid catalysis; can be milder but selectivity against N-Boc groups can be poor.[6]
Thermolysis TFE or HFIPElevated TemperaturesVariableNon-acidic method suitable for thermally stable compounds.[1][7]
Protocol 1: Standard Cleavage with Trifluoroacetic Acid (TFA)

This protocol is a robust, standard method for tert-butyl ester deprotection.[4]

Materials:

  • N-t-butylglycine tert-butyl ester

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • (Optional) Triisopropylsilane (TIS) scavenger

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-t-butylglycine tert-butyl ester in anhydrous DCM (e.g., 0.1 M concentration).

  • (Optional) If byproducts are a concern, add a scavenger such as TIS (1-2 equivalents).

  • Add an equal volume of TFA to the solution (for a 1:1 TFA:DCM mixture).[3]

  • Stir the reaction mixture at room temperature (20-25°C).[4]

  • Monitor the reaction progress by TLC or LC-MS until all starting material has been consumed (typically 2-5 hours).[1][3][4]

  • Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[3][4]

  • Redissolve the crude residue in an organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with water and then brine.[3] To minimize product loss, ensure the aqueous layers are saturated with NaCl.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-t-butylglycine.[3]

  • Purify as needed by crystallization or chromatography.

Protocol 2: Milder Cleavage with Aqueous Phosphoric Acid

This protocol is suitable for substrates that may be sensitive to the harsh conditions of TFA.[5]

Materials:

  • N-t-butylglycine tert-butyl ester

  • Toluene or DCM

  • Phosphoric Acid (85 wt% in water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-t-butylglycine tert-butyl ester in a suitable organic solvent like toluene or DCM.[4]

  • Add 85 wt% aqueous phosphoric acid (typically 5 equivalents).[4]

  • Stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C) to ensure mixing of the biphasic system.[4]

  • Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).[1][4]

  • Upon completion, dilute the reaction mixture with the organic solvent used in step 1.

  • Carefully wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize the phosphoric acid.[4]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the product.[3]

Frequently Asked Questions (FAQs)

  • Q: What is the precise role of a scavenger like Triisopropylsilane (TIS)?

    • A: TIS acts as a hydride donor to reduce the electrophilic tert-butyl cation to the neutral and volatile isobutane, effectively preventing it from participating in unwanted side reactions.

  • Q: Can I use HCl in dioxane instead of TFA?

    • A: Yes, a 4M solution of HCl in dioxane is a common reagent for cleaving acid-labile protecting groups. It is particularly noted for its ability to selectively deprotect N-Boc groups in the presence of tert-butyl esters, suggesting it may be milder towards the ester.[9] However, for complete ester cleavage, reaction times may need to be extended compared to TFA.

  • Q: Why is it important to use anhydrous solvents with TFA?

    • A: While a small amount of water can act as a scavenger, excessive water will dilute the TFA, reducing its effective concentration and slowing down or stalling the deprotection reaction.[1]

References

  • tert-Butyl Esters - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved February 7, 2026, from [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Chemistry Stack Exchange. Retrieved February 7, 2026, from [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. [Link]

  • A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. (2009). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. (2002). ResearchGate. Retrieved February 7, 2026, from [Link]

  • I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions? (2019). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Sun, Y., et al. (2006). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Science, 12(4), 237-40. [Link]

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Technical Support Center: Aggregation Issues in Peptides Containing Tert-butyl 2-(tert-butylamino)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding aggregation issues encountered when working with peptides incorporating the unnatural amino acid, Tert-butyl 2-(tert-butylamino)acetate. This N-substituted glycine derivative, while offering unique structural possibilities, presents significant challenges due to its bulky and hydrophobic nature. This resource is designed to help you understand the underlying causes of these issues and provide actionable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cause peptide aggregation?

A1: this compound is a non-natural amino acid, specifically an N-substituted glycine derivative.[1] Its structure features two bulky tert-butyl groups. These groups contribute to significant steric hindrance and hydrophobicity.[2][3] The increased hydrophobicity can promote intermolecular hydrophobic interactions, a key driver of peptide aggregation.[4][5] Additionally, the bulky nature of the residue can disrupt the peptide backbone's ability to form favorable secondary structures, potentially exposing hydrophobic regions that then aggregate.[3]

Q2: I've just incorporated this compound into my peptide, and now it's insoluble. What's the first thing I should try?

A2: The first step is to address the peptide's polarity. Peptides with a high content of non-polar amino acids are often more soluble in organic solvents.[6] Try dissolving a small amount of your peptide in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and then slowly add this solution to your aqueous buffer.[6] Be mindful that high concentrations of these organic solvents may not be compatible with all biological assays.

Q3: Can I predict if my peptide will aggregate after incorporating this residue?

A3: While it's difficult to predict aggregation with absolute certainty, there are strong indicators.[7] Peptides with a high overall hydrophobicity are more prone to aggregation.[8] If your peptide sequence already contains several hydrophobic amino acids, the addition of this compound will likely exacerbate this tendency. Currently, most prediction programs for aggregation are designed for natural amino acids, and the effects of non-natural amino acids are not well-accounted for.[9]

Q4: Is the aggregation I'm observing during synthesis on the solid support, or after cleavage?

A4: Aggregation can occur at both stages. During solid-phase peptide synthesis (SPPS), the growing peptide chain can fold and aggregate on the resin, leading to incomplete coupling and deprotection steps.[10] This is often indicated by the resin shrinking or failing to swell properly.[7][10] After cleavage from the resin, the peptide is in a free state in solution where it can also aggregate, leading to precipitation and difficulty in purification.

Troubleshooting Guides

This section provides more detailed troubleshooting advice for specific experimental challenges.

I. Issues During Solid-Phase Peptide Synthesis (SPPS)

Q: My peptide-resin is showing poor swelling, and I'm observing incomplete coupling reactions after incorporating this compound. What is happening and how can I fix it?

A: The Cause: The bulky nature of this compound can lead to significant steric hindrance, making it difficult for the incoming activated amino acid to access the N-terminus of the growing peptide chain.[11] This steric hindrance, combined with the hydrophobicity of the residue, can promote on-resin aggregation, where peptide chains interact with each other, further blocking reactive sites.[10]

Solutions:

  • Optimize Coupling Conditions:

    • Stronger Coupling Reagents: Switch to more potent coupling reagents that can overcome steric hindrance. Reagents like HATU, HBTU, or PyBOP are often more effective than standard carbodiimides in such cases.[10]

    • Increased Reaction Time and Double Coupling: Allow for longer coupling times (2-4 hours or even overnight) to ensure the reaction goes to completion.[10] Performing a second coupling step (double coupling) can also be beneficial.[10]

    • Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50 °C) can help to disrupt secondary structures and improve reaction kinetics.

  • Disrupt On-Resin Aggregation:

    • Chaotropic Salts: Washing the resin with a solution containing a chaotropic salt like LiCl or KSCN in DMF before coupling can help to break up aggregates.[10]

    • Structure-Disrupting Solvents: Consider using N-methylpyrrolidone (NMP) or adding up to 25% DMSO to your DMF to improve solvation of the peptide chain.[7][10]

  • Incorporate Structure-Disrupting Elements:

    • Pseudoprolines: If your sequence allows, incorporating a pseudoproline dipeptide C-terminal to the bulky residue can disrupt the formation of secondary structures that lead to aggregation.[7][10]

    • Backbone Protection: The use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of an adjacent amino acid can prevent hydrogen bonding and disrupt aggregation.[7]

II. Issues Post-Cleavage and During Purification

Q: My peptide has precipitated out of the cleavage cocktail or is proving very difficult to dissolve for HPLC purification. What are my options?

A: The Cause: The high hydrophobicity imparted by the this compound residue significantly reduces the peptide's solubility in aqueous solutions.[8] This is a common issue with peptides containing a high proportion of hydrophobic amino acids.[6]

Solutions:

Table 1: Recommended Solvents for Hydrophobic Peptides

Solvent SystemApplication Notes
DMSO, DMF, NMP Strong organic solvents that can dissolve highly hydrophobic peptides. Use a minimal amount to dissolve the peptide, then dilute slowly with your desired buffer. Be aware of potential incompatibility with biological assays at high concentrations.[6]
Acetonitrile (ACN) / Water with 0.1% TFA A common solvent system for reverse-phase HPLC. Try dissolving the peptide directly in a mixture with a higher percentage of ACN.
Isopropanol, Ethanol Less polar than water and can help to solubilize hydrophobic peptides.
Formic Acid / Acetic Acid For basic peptides, dissolving in a small amount of weak acid can help before dilution.[6]

Experimental Protocol: Stepwise Solubilization of a Hydrophobic Peptide

  • Initial Test: Before dissolving the entire batch, test the solubility of a small aliquot of the lyophilized peptide in different solvents.

  • Start with Organic: Add a small volume of DMSO or DMF to the peptide and gently vortex.

  • Slow Dilution: Once dissolved, slowly add your aqueous buffer (e.g., water with 0.1% TFA) to the organic solution while vortexing. If the peptide starts to precipitate, you have reached its solubility limit in that mixed solvent system.

  • Sonication: If the peptide is still not fully dissolved, sonication can help to break up small aggregates.[8]

Workflow for Troubleshooting Peptide Solubility

G cluster_0 Peptide Solubilization Troubleshooting start Lyophilized Peptide test_solubility Test small aliquot in H2O with 0.1% TFA start->test_solubility dissolved_h2o Fully Dissolved test_solubility->dissolved_h2o Success not_dissolved_h2o Insoluble / Partially Soluble test_solubility->not_dissolved_h2o Failure try_organic Dissolve in minimal DMSO or DMF not_dissolved_h2o->try_organic slow_dilution Slowly add aqueous buffer try_organic->slow_dilution sonicate Sonication slow_dilution->sonicate dissolved_organic Fully Dissolved sonicate->dissolved_organic Success precipitated Precipitate Forms sonicate->precipitated Failure adjust_organic Adjust organic/aqueous ratio precipitated->adjust_organic adjust_organic->try_organic

Caption: A stepwise workflow for troubleshooting the solubilization of hydrophobic peptides.

III. Characterization of Aggregation

Q: How can I experimentally confirm that my peptide is aggregating?

A: The Cause: Visual inspection (e.g., cloudiness, precipitation) is a first indicator, but quantitative analytical techniques are needed for confirmation and characterization of aggregates.

Solutions:

  • Size Exclusion Chromatography (SEC-HPLC): This is a powerful technique for separating and quantifying monomers from dimers, trimers, and larger soluble aggregates based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric peptide.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It can detect the presence of larger aggregates that may not be well-resolved by SEC.

  • Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar aggregates with a cross-β-sheet structure.[9][12] An increase in ThT fluorescence over time can indicate the formation of these specific types of aggregates.[9][12]

Table 2: Comparison of Aggregation Characterization Techniques

TechniquePrincipleInformation ProvidedAdvantagesLimitations
SEC-HPLC Separation by hydrodynamic radiusQuantification of monomer and soluble aggregatesHigh resolution, quantitativeMay not detect very large, insoluble aggregates; potential for on-column interactions
DLS Measures fluctuations in scattered light intensitySize distribution of particlesSensitive to a wide range of sizesLess sensitive to small amounts of aggregates in the presence of monomers; provides an average size
ThT Assay Fluorescence enhancement upon binding to amyloid fibrilsPresence of amyloid-like aggregatesSpecific for amyloid structures, high throughputDoes not detect amorphous aggregates

References

  • Wikipedia. (n.d.). tert-Butyl acetate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2026, January 23). Understanding the Chemical Properties of 2-(tert-Butylamino)ethanol for Synthesis. Retrieved from [Link]

  • Pícha, F., & Hilvert, D. (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. CHIMIA International Journal for Chemistry, 74(11), 857-863. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Li, S., et al. (2023). Development of a Peptide-Mediated Multienzyme Assembly System in Bacillus licheniformis: Screening, Characterization, and Application in Dual-Enzyme Cascade Reaction. International Journal of Molecular Sciences, 24(13), 10803. Retrieved from [Link]

  • van der Walle, C. F. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(6), 20170036. Retrieved from [Link]

  • van der Walle, C. F. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(6), 20170036. Retrieved from [Link]

  • Zhang, W., & Li, G. (2019). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society, 141(42), 16555-16560. Retrieved from [Link]

  • Castillo, G. M., et al. (2011). Rational design of aggregation-resistant bioactive peptides: Reengineering human calcitonin. Protein Engineering, Design and Selection, 24(1-2), 115-123. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Aggregation Rules of Short Peptides. ACS Omega, 8(4), 4065-4074. Retrieved from [Link]

  • Wang, Y., et al. (2014). A facile and dynamic assay for the detection of peptide aggregation. Analytical Biochemistry, 451, 60-62. Retrieved from [Link]

  • Virgilio, A., & Guida, F. (2011). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 16(12), 10335-10367. Retrieved from [Link]

  • Nielsen, D. S., et al. (2017). Backbone Alterations in Cyclic Peptides Influence Both Membrane Permeability and Biological Activity. Organic Letters, 19(21), 5804-5807. Retrieved from [Link]

  • Sohma, Y., et al. (2004). Rational development of a strategy for modifying the aggregatibility of proteins. Journal of the American Chemical Society, 126(18), 5845-5852. Retrieved from [Link]

  • Separation Science. (n.d.). Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Retrieved from [Link]

  • Virgilio, A., & Guida, F. (2011). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 16(12), 10335-10367. Retrieved from [Link]

  • Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 13(10), 1153-1181. Retrieved from [Link]

  • Imparato, A., & Pelizzola, A. (2021). Protein Unfolding and Aggregation near a Hydrophobic Interface. International Journal of Molecular Sciences, 22(16), 8839. Retrieved from [Link]

  • Hewitt, W. M., et al. (2012). Solid-phase synthesis of a functionalized bis-peptide using "safety catch" methodology. Journal of Visualized Experiments, (63), e3904. Retrieved from [Link]

  • Kuril, A. K. (2021). Peptide aggregation: insights from SEC-HPLC analysis. Speciality Chemicals Magazine, 41(5), 42-44. Retrieved from [Link]

  • Fridkin, M., et al. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry. Google Patents.
  • Isca Biochemicals. (n.d.). Solubility of peptides. Retrieved from [Link]

  • Benedetti, E., et al. (1983). Preferred conformation of the tert-butoxycarbonyl-amino group in peptides. International Journal of Peptide and Protein Research, 22(3), 385-397. Retrieved from [Link]

  • Isbrandt, T., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(23), 16233-16247. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. Retrieved from [Link]

  • Laimer, J., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Chemical Science, 14(12), 3127-3136. Retrieved from [Link]

  • Biocompare. (2013, June 7). Successful Use of SEC for Protein and Peptide Aggregate Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Protein folding. Retrieved from [Link]

  • Ghammamy, S., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 29949-29961. Retrieved from [Link]

Sources

Technical Support Center: Purification of Peptides Containing N-tert-Butyl Glycine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide purification. This guide is specifically designed for researchers, chemists, and drug development professionals working with peptides synthesized using sterically hindered N-substituted amino acids, such as Tert-butyl 2-(tert-butylamino)acetate . The incorporation of such residues, while beneficial for creating peptides with enhanced stability and novel conformational properties, introduces significant challenges in synthesis and subsequent purification.[1][2]

This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you navigate these challenges and achieve high-purity final products.

Part 1: Foundational Concepts & Synthesis-Related Issues

This section addresses common upfront questions and highlights how optimizing the synthesis phase is the first and most critical step toward simplifying purification.

FAQ 1: What is this compound and what are the primary challenges associated with its use?

Answer: this compound, also known as N-tert-butylglycine tert-butyl ester, is an unnatural amino acid building block.[3] It is used in Solid-Phase Peptide Synthesis (SPPS) to introduce an N-alkylated glycine residue into a peptide sequence. The N-tert-butyl group is a bulky, sterically hindering moiety.

The primary challenges stem directly from this steric bulk:

  • Inefficient Coupling Reactions: The N-tert-butyl group shields the secondary amine, making it a poor nucleophile. Similarly, the carboxyl group of the preceding amino acid has difficulty accessing the N-terminus of the N-tert-butyl glycine residue on the solid support. This leads to slow and often incomplete coupling reactions.[1]

  • Generation of Deletion Sequences: The most common impurity resulting from inefficient coupling is the "deletion sequence," a peptide that is missing the intended N-tert-butyl glycine residue. These closely related impurities are often difficult to separate from the target peptide.

  • Increased Hydrophobicity: The two tert-butyl groups significantly increase the hydrophobicity of the peptide, which can lead to aggregation and poor solubility, complicating purification by reverse-phase chromatography.[4]

Troubleshooting Q1: My crude peptide analysis shows a very low yield of the target product and a major peak corresponding to a deletion sequence. How can I improve the synthesis?

Answer: This is the most common issue encountered when using sterically hindered amino acids. A successful purification strategy begins with a high-quality crude product. Before attempting to optimize the purification, you must first optimize the synthesis protocol.

The root cause is almost always an incomplete coupling step. Standard coupling conditions used for natural amino acids are often insufficient. Here is the causality-driven approach to resolving this:

  • Choice of Coupling Reagent: Standard carbodiimide reagents (like DIC) combined with activators like HOBt are often too slow. You need a more potent activation system. In our experience, aminium/uronium-based reagents are superior for these challenging couplings.

    • Recommendation: Switch to HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). Their guanidinium-based structure results in faster and more reactive O-acylisourea intermediates, which are better able to overcome the steric barrier.

  • Reaction Time and Temperature: A standard 1-2 hour coupling time is likely inadequate.

    • Recommendation: Extend the coupling time to at least 4 hours, or even overnight. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines, or a chloranil test for secondary amines like N-tert-butyl glycine). If the test remains positive, the coupling is incomplete. Gentle heating (e.g., to 40°C) can sometimes improve kinetics, but must be used cautiously to avoid racemization.

  • Double Coupling: This is a highly effective strategy. After the initial coupling reaction, drain the vessel, wash the resin, and then subject it to a second, fresh round of the activated amino acid and coupling reagents.

Below is a workflow to guide your synthesis optimization.

G start Low Yield of Target Peptide (Deletion Impurity Detected) reagent Upgrade Coupling Reagent (e.g., to HATU/HCTU) start->reagent time Extend Coupling Time (4+ hours, monitor completion) reagent->time double_couple Implement Double Coupling Protocol time->double_couple reanalyze Re-synthesize and Analyze Crude Product double_couple->reanalyze reanalyze->reagent Yield Still Low success Proceed to Purification reanalyze->success Yield Improved

Caption: Decision workflow for optimizing the coupling of sterically hindered amino acids.

Part 2: Purification Strategies and Troubleshooting

Once you have optimized the synthesis to maximize the yield of the target peptide, you can focus on removing the remaining impurities.

FAQ 2: What is the standard methodology for purifying peptides containing N-tert-butyl glycine?

Answer: The industry standard for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[5] This technique separates molecules based on their hydrophobicity.

  • Stationary Phase: A C18-modified silica column is the workhorse for most peptides.

  • Mobile Phase: A gradient of two solvents is used.

    • Solvent A: Highly polar. Typically 0.1% Trifluoroacetic Acid (TFA) in water.

    • Solvent B: Less polar. Typically 0.1% TFA in acetonitrile (ACN).

  • Mechanism: The crude peptide mixture is loaded onto the column in a high concentration of Solvent A. As the percentage of Solvent B is gradually increased, the peptides elute from the column in order of increasing hydrophobicity.[5] Polar impurities wash out first, followed by the target peptide and other hydrophobic impurities.

Troubleshooting Q2: My target peptide co-elutes with impurities or shows poor peak shape (tailing/broadening) during RP-HPLC.

Answer: This is a common purification challenge, especially for hydrophobic and aggregation-prone peptides. The goal is to manipulate the chromatography conditions to alter the relative retention times of the target peptide and its impurities.

  • Initial Scouting Run:

    • Dissolve a small amount of crude peptide in the minimum volume of a solvent like DMSO or DMF, then dilute with Solvent A.

    • Run a fast, steep gradient (e.g., 5% to 95% B in 15 minutes) on an analytical RP-HPLC system. This will show you the approximate %B at which your target peptide elutes.

  • Shallow Gradient Implementation:

    • Based on the scouting run, design a much shallower gradient centered around the elution point of your target peptide. For example, if the peptide eluted at 40% B in the fast gradient, design a preparative gradient that runs from 30% to 50% B over 60-90 minutes.

    • Causality: A shallower gradient increases the residence time of the peptide on the column and provides more opportunity for the stationary phase to differentiate between closely related species, thereby improving resolution.

  • Flow Rate Adjustment:

    • Reducing the flow rate can sometimes improve peak resolution, although it will increase the run time. This is a trade-off between throughput and purity.

  • Mobile Phase Modification (If Gradient Optimization is Insufficient):

    • Change the Organic Modifier: If acetonitrile doesn't provide adequate separation, try using methanol or isopropanol as Solvent B. This changes the selectivity of the separation.

    • Change the Ion-Pairing Agent: While TFA is standard, sometimes switching to a different acid, like formic acid (FA), can alter the retention behavior of certain peptides. Alternatively, using a buffered mobile phase (e.g., ammonium acetate or phosphate buffers) can dramatically change selectivity, especially for peptides with multiple acidic or basic residues. Note: Ensure your column and system are compatible with buffered mobile phases and high pH.

ParameterStandard ConditionModified Condition for TroubleshootingExpected Outcome
Gradient Slope Steep (e.g., 5-95% B in 20 min)Shallow (e.g., 1% B/min around target)Increases resolution between closely eluting peaks.
Organic Solvent Acetonitrile (ACN)Isopropanol (IPA) or Methanol (MeOH)Changes selectivity; may resolve co-eluting peaks.
Ion-Pairing Agent 0.1% TFA (pH ~2)0.1% Formic Acid or Buffered pH (e.g., pH 7)Alters peptide charge and conformation, changing retention time.
Column Chemistry C18 (Hydrophobic)C8, C4 (Less Hydrophobic) or Phenyl-HexylC8/C4 can be better for very hydrophobic peptides. Phenyl-Hexyl offers different selectivity via pi-pi interactions.
Troubleshooting Q3: My peptide is very hydrophobic, leading to aggregation, poor solubility in the loading buffer, and low recovery from the column.

Answer: This is a significant challenge when incorporating multiple bulky, non-polar residues. Aggregation can lead to irreversible binding to the column, poor peak shape, and low yields.

  • Use of Organic Solvents in Sample Preparation: Instead of dissolving the crude peptide directly in aqueous buffer, dissolve it first in a minimal amount of a strong organic solvent like DMSO, DMF, or NMP. Then, slowly add your aqueous mobile phase A with vortexing. Be careful not to let the peptide precipitate.

  • Incorporate Chaotropic Agents: Adding a chaotropic agent like guanidinium hydrochloride (GuHCl) (e.g., 1-2 M) to the mobile phase can help disrupt the secondary structures and intermolecular interactions that cause aggregation. Caution: This will increase the viscosity and backpressure of your system.

  • Alternative Chromatography Techniques: If RP-HPLC fails, you may need to consider orthogonal methods.

    • Ion-Exchange Chromatography (IEX): Separates peptides based on net charge. This is very effective if your target peptide's charge differs significantly from the impurities.

    • Size-Exclusion Chromatography (SEC): Separates based on molecular size. This is generally a low-resolution technique but can be useful for removing very small or very large (aggregated) impurities.

Below is a troubleshooting workflow for common purification issues.

G start Analyze Crude HPLC issue Identify Purification Issue start->issue coelution Co-elution of Impurities issue->coelution poor_shape Poor Peak Shape (Tailing/Broadening) issue->poor_shape low_recovery Low Recovery / Aggregation issue->low_recovery solve_coelution 1. Shallow Gradient 2. Change Solvent (ACN -> IPA) 3. Change pH / Ion-Pair coelution->solve_coelution solve_shape 1. Lower Sample Load 2. Check for Aggregation 3. Use Additives (e.g., GuHCl) poor_shape->solve_shape solve_recovery 1. Optimize Sample Solvent (use DMSO) 2. Use Chaotropic Agents 3. Try IEX or SEC low_recovery->solve_recovery success Pure Peptide solve_coelution->success solve_shape->success solve_recovery->success

Caption: General troubleshooting workflow for peptide purification by RP-HPLC.

References

  • BenchChem. (2025). Strategic Use of Tert-butyl 2-(methylamino)
  • MedChemExpress. tert-Butyl 2-((tert-butoxycarbonyl)amino)
  • PubChem. This compound. [Link]

  • BenchChem. (2025).
  • Guryanov, I., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

  • Pomarole, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

  • Albericio, F., et al. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry. [Link]

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Stability of "Tert-butyl 2-(tert-butylamino)acetate" under basic conditions for Fmoc removal

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and handling of Tert-butyl 2-(tert-butylamino)acetate (also known as N-tert-butylglycine tert-butyl ester) under basic Fmoc removal conditions.

Topic: Stability of this compound in Basic Media

Executive Summary

This compound exhibits excellent chemical stability under standard Fmoc removal conditions (e.g., 20% Piperidine in DMF).[1]

Unlike methyl or ethyl esters, the tert-butyl ester moiety is resistant to saponification or aminolysis by secondary amines (piperidine) due to significant steric bulk. Furthermore, the bulky N-tert-butyl group suppresses the common side reaction of Diketopiperazine (DKP) formation that typically plagues N-alkylated amino acid derivatives.

The Expert Insight: If you are observing low yields or missing product mass, the issue is likely not instability , but rather low nucleophilicity . The extreme steric hindrance of the N-tert-butyl group makes acylation (coupling the next amino acid) difficult, often mimicking the symptoms of starting material loss.

Chemical Stability Profile

A. Base Stability (Fmoc Removal Conditions)

The molecule contains two key functional groups: a secondary amine and a tert-butyl ester.[1][2]

ComponentCondition (20% Piperidine)Stability VerdictMechanistic Explanation
Tert-butyl Ester (

)
Basic / NucleophilicHigh The bulky tert-butyl group prevents the nucleophilic attack required for hydrolysis (saponification) or aminolysis (amide formation with piperidine).[1]
Secondary Amine (

)
BasicHigh The amine is already in its free base form.[1] No degradation occurs.[1] Note: Minor reversible carbamate formation with atmospheric

is possible but harmless.[1]
C-H Acid (

-Carbon)
BasicModerate While the

-proton is acidic, racemization is impossible (Glycine is achiral).[1]
B. The "DKP" Factor (Diketopiperazine Formation)

In peptide synthesis, N-alkylated residues (like Sarcosine/N-Methylglycine) are notorious for cyclizing into Diketopiperazines (DKP) once the Fmoc group of the preceding amino acid is removed. This usually cleaves the peptide from the resin or ester.

Why this molecule is different: In the case of This compound , the DKP risk is significantly mitigated by two factors:

  • Leaving Group Resistance: The tert-butoxide (

    
    ) is a poor leaving group compared to methoxide or benzyloxide.[1]
    
  • Steric Clash: The formation of the cis-amide bond required for cyclization forces the two bulky tert-butyl groups into proximity, creating a high energy barrier.

Visualizing the Mechanism

The following diagram illustrates the stability pathway of this molecule compared to standard N-alkyl derivatives.

StabilityPathways Start This compound (In Solution) Cond Add 20% Piperidine (Fmoc Removal Mix) Start->Cond PathA Path A: Aminolysis (Piperidine Attack) Cond->PathA Blocked by tBu Sterics PathB Path B: DKP Formation (If coupled to AA) Cond->PathB Suppressed by Leaving Group (OtBu) PathC Path C: No Reaction (Stable Species) Cond->PathC Thermodynamically Favored

Troubleshooting Guide (FAQ)

Q1: I treated the molecule with 20% Piperidine, and my LC-MS shows a mass +44 Da. Is it degrading?

  • Diagnosis: This is likely a Carbamate adduct .[1]

  • Explanation: Highly basic amines absorb atmospheric

    
     to form a carbamate salt (
    
    
    
    ).[1]
  • Solution: This is reversible. Acidification (e.g., adding the coupling mixture containing HOBt/Acid or the mobile phase TFA) will decarboxylate it back to the free amine. It is not a permanent degradation.[1]

Q2: I am trying to couple Fmoc-Phe-OH to this molecule, but the yield is <10%. Did the base destroy my starting material?

  • Diagnosis: No, the starting material is intact. You are facing Steric Hindrance .

  • Explanation: The tert-butyl group on the nitrogen effectively shields the amine lone pair. Standard coupling reagents (HBTU/DIC) often fail to drive this reaction to completion.[1]

  • Protocol Fix: Switch to high-efficiency acylation conditions (see Section 5).

Q3: Can I use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) instead of Piperidine?

  • Answer: Yes.

  • Caveat: DBU is a stronger base and non-nucleophilic.[1] While the tert-butyl ester is stable to DBU, ensure no other base-sensitive moieties (like aspartimides in a longer chain) are present.[1] For this specific monomer, DBU is safe.[1]

Optimized Protocols

Protocol A: Stability Verification (Quality Control)

Use this protocol to confirm the integrity of your material before synthesis.

  • Dissolve: Prepare a 10 mM solution of this compound in DMF.

  • Treat: Add Piperidine to a final concentration of 20% (v/v).

  • Incubate: Agitate at Room Temperature (25°C) for 24 hours (extreme stress test).

  • Analyze: Inject 5 µL onto HPLC-MS (C18 column).

    • Gradient: 5-95% ACN in Water (+0.1% Formic Acid).[1]

    • Expected Result: Single peak matching starting material (

      
      ).[1]
      
    • Note: The acidic mobile phase will break any carbamate salts formed.[1]

Protocol B: Coupling to N-tBu-Glycine (Overcoming "Instability" Artifacts)

If you suspect instability because your reaction isn't working, use this "Power Coupling" method.[1]

  • Activation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .[1]

  • Base: Use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive.[1]

  • Stoichiometry:

    • Fmoc-AA-OH (5.0 eq)[1]

    • HATU (4.9 eq)

    • HOAt (5.0 eq)

    • DIEA (10.0 eq)

  • Conditions: Microwave irradiation at 60°C for 1 hour or double coupling at RT (2 x 2 hours). The heat is often necessary to overcome the N-tBu steric barrier.

References

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

    • Establishes the orthogonality and high stability of tert-butyl esters to piperidine/base.
  • Teixidó, M., et al. (2005).[1] Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Journal of Peptide Science, 11(2), 85–102.

    • Mechanistic detail on N-alkyl amino acid cycliz
  • Biron, E., et al. (2006).[1] Optimized Selective N-Methylation of Peptides on Solid Support.[1] Journal of Peptide Science, 12(3), 213-219.

    • Provides context on the difficulty of coupling to hindered secondary amines.
  • PubChem Compound Summary. (2025). This compound.[1] National Center for Biotechnology Information.[1]

    • Verification of chemical structure and properties.

Sources

Technical Support Center: Overcoming Poor Peptide Solubility with N-t-butylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the application of N-t-butylglycine and its derivatives in overcoming challenges associated with peptide solubility and aggregation during synthesis and downstream applications. This guide is intended for researchers, scientists, and drug development professionals who are working with "difficult" peptide sequences.

Introduction: The Challenge of Peptide Insolubility and Aggregation

A significant hurdle in the synthesis and handling of many peptides, particularly those with hydrophobic residues, is their tendency to aggregate. This aggregation, often driven by the formation of intermolecular β-sheet structures, can lead to poor solubility, incomplete coupling reactions during solid-phase peptide synthesis (SPPS), and challenges in purification and formulation.[1][2]

To address these issues, various strategies have been developed, including the use of specialized solvents, elevated temperatures, and the incorporation of "structure-disrupting" elements into the peptide backbone.[3] One such powerful tool is the incorporation of N-substituted amino acids, such as N-t-butylglycine.

Mechanism of Action: How N-t-butylglycine Disrupts Aggregation

The primary mechanism by which N-t-butylglycine enhances peptide solubility is through steric hindrance. The bulky tert-butyl group attached to the amide nitrogen disrupts the regular hydrogen bonding patterns required for the formation of stable secondary structures like β-sheets, which are a major cause of peptide aggregation.[4][5][6] By introducing a "kink" in the peptide backbone, similar to the effect of proline or pseudoproline dipeptides, N-t-butylglycine interferes with inter-chain associations, keeping the peptide chains more solvated and accessible.[7][8]

Caption: Mechanism of N-t-butylglycine in preventing peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What is N-t-butylglycine tert-butyl ester and how is it used?

A1: N-t-butylglycine tert-butyl ester is a derivative of the non-proteinogenic amino acid N-t-butylglycine. In peptide synthesis, the more commonly used building block is Fmoc-N-t-butylglycine-OH . The tert-butyl ester is a protecting group for the C-terminus and can be used in solution-phase synthesis or for the preparation of peptide fragments. For solid-phase peptide synthesis (SPPS), you would typically use the Fmoc-protected version with a free carboxylic acid to couple to the growing peptide chain on the resin.

Q2: When should I consider using Fmoc-N-t-butylglycine-OH in my peptide synthesis?

A2: Consider incorporating Fmoc-N-t-butylglycine-OH when you are synthesizing:

  • Hydrophobic peptides: Sequences rich in amino acids like Val, Ile, Leu, Phe, and Ala are prone to aggregation.

  • "Difficult" sequences: Peptides that have shown poor coupling efficiencies or other synthesis problems in the past.

  • Amyloidogenic peptides: To disrupt β-sheet formation and improve solubility for in-vitro studies.[4][9]

  • Long peptides: Where the risk of aggregation increases with chain length.

Q3: How does N-t-butylglycine compare to pseudoproline dipeptides?

A3: Both N-t-butylglycine and pseudoproline dipeptides are effective at disrupting secondary structures and preventing aggregation.[7][8][10]

FeatureN-t-butylglycinePseudoproline Dipeptides
Mechanism Steric hindrance from the N-alkyl group.Introduces a "kink" in the peptide backbone.
Residue Replaces a glycine residue.Replaces a dipeptide sequence containing Ser or Thr.
Flexibility Can be inserted at any glycine position.Limited to sequences with Ser or Thr.
Synthesis Incorporated as a single amino acid.Incorporated as a dipeptide unit.

The choice between the two will depend on your specific peptide sequence and the availability of the required building blocks.

Q4: Will the incorporation of N-t-butylglycine affect the biological activity of my peptide?

A4: Potentially, yes. N-t-butylglycine is a structural modification to the native peptide backbone. While it can improve synthesizability and solubility, the bulky t-butyl group may interfere with receptor binding or other molecular interactions. It is crucial to assess the biological activity of the modified peptide and compare it to the native sequence if a specific biological function is required.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency of Fmoc-N-t-butylglycine-OH

  • Symptom: Positive Kaiser or TNBS test after the coupling step, indicating incomplete reaction.

  • Cause: Fmoc-N-t-butylglycine-OH is a sterically hindered amino acid, which can make coupling more challenging compared to standard amino acids.

  • Solutions:

    • Use a more potent coupling reagent: Standard coupling reagents like HBTU/HCTU may be insufficient. Consider using stronger, more reactive reagents such as HATU, HCTU, or COMU, which are known to be effective for sterically hindered couplings.[11][12]

    • Increase coupling time and/or temperature: Extend the coupling reaction time (e.g., 2-4 hours or overnight). If using a microwave peptide synthesizer, a slightly elevated temperature can also improve efficiency.

    • Double coupling: Perform the coupling step twice to ensure complete reaction.

    • Pre-activation: Allow the Fmoc-N-t-butylglycine-OH to pre-activate with the coupling reagent and base for a few minutes before adding it to the resin.

Issue 2: Incomplete Fmoc Deprotection of the Residue Preceding N-t-butylglycine

  • Symptom: Deletion of the intended N-t-butylglycine residue in the final product, as confirmed by mass spectrometry.

  • Cause: Aggregation of the peptide chain on the resin can sterically hinder the access of the deprotection reagent (e.g., piperidine) to the Fmoc group.

  • Solutions:

    • Increase deprotection time: Extend the piperidine treatment time.

    • Use a stronger deprotection cocktail: For very difficult sequences, a small percentage of DBU in the piperidine/DMF solution can enhance deprotection efficiency.[3]

    • Incorporate N-t-butylglycine strategically: Introduce the residue before significant aggregation is expected to occur (typically after the first 5-6 residues).

Issue 3: Side Reactions During Cleavage

  • Symptom: Unexpected peaks in the HPLC chromatogram of the crude peptide, corresponding to masses indicating modification of sensitive amino acids.

  • Cause: The tert-butyl group on the N-t-butylglycine is acid-labile and can be cleaved during the final TFA cleavage step, generating tert-butyl cations. These cations can then modify susceptible residues like Tryptophan (Trp) or Methionine (Met).[7][13]

  • Solutions:

    • Use an appropriate scavenger cocktail: Ensure your cleavage cocktail contains scavengers to "trap" these reactive cations. A common and effective cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT) or a simpler mixture like TFA/TIS/water, especially if your peptide contains Trp.[14][15]

    • Optimize cleavage time: Use the minimum time required for complete cleavage and deprotection to reduce the exposure of the peptide to the acidic environment.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Incorporation of Fmoc-N-t-butylglycine-OH

This protocol assumes a standard Fmoc/tBu strategy on a Rink Amide resin.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-N-t-butylglycine-OH:

    • In a separate vessel, dissolve Fmoc-N-t-butylglycine-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[2]

    • Perform a TNBS test to confirm complete coupling.[2] If the test is positive, repeat the coupling step.

    • Wash the resin thoroughly with DMF and proceed with the synthesis.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 2: Cleavage and Deprotection
  • Wash the peptide-resin with DCM and dry under vacuum.

  • Prepare the cleavage cocktail. For a peptide containing Trp and N-t-butylglycine, a suitable cocktail is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry the peptide pellet.

  • Purify the peptide by reverse-phase HPLC.

References

  • Advances in Fmoc solid-phase peptide synthesis. J Pept Sci. 2011;17(5):275-283.
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
  • Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggreg
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Greening Fmoc/tBu solid-phase peptide synthesis. Royal Society of Chemistry.
  • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. J Pept Sci. 2012;18(5):327-333.
  • Identification of N-glycosylated peptides using glycosylation site-specific stable isotope tagging and liquid chromatography/mass spectrometry. Glycoscience Protocols. 2021.
  • Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Commun Biol. 2023;6(1):1157.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. 2024.
  • Synthesis of protected norcysteines for SPPS compatible with Fmoc-str
  • Inhibitors of amyloid toxicity based on β-sheet packing of Aβ40 and Aβ42. J Mol Biol. 2011;411(4):894-905.
  • Cleavage Cocktails; Reagent B. Aapptec.
  • Production of peptides containing poly-gly sequences using fmoc chemistry.
  • The role of glycine residues at the C-terminal peptide segment in antinociceptive activity: a molecular dynamics simul
  • Spatial separation of beta-sheet domains of beta-amyloid: disruption of each beta-sheet by N-methyl amino acids. Biochemistry. 2005;44(47):15525-15533.
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron. 2017;73(29):4047-4053.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angew Chem Int Ed Engl. 2020;59(16):6286-6306.
  • Cleavage Cocktail Selection. CDN.
  • Solubility Guidelines for Peptides. Sigma-Aldrich.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. J Am Chem Soc. 2022;144(23):10145-10150.
  • Peptide solubility guidelines. Thermo Fisher Scientific.
  • Mass Spectrometry in Peptide and Protein Analysis. Mabion.
  • Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • Selective deprotection of the N.alpha.-tert-butyloxycarbonyl group in solid phase peptide synthesis with chlorotrimethylsilane in phenol. J Am Chem Soc. 1993;115(23):10571-10579.
  • Triggers for β-sheet formation at the hydrophobic-hydrophilic interface: high concentration, in-plane orientational order, and metal ion complex
  • Coupling Reagents. Aapptec.
  • Pseudoproline & Isoacyl dipeptides. Bachem. 2021.
  • Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Int J Pept Protein Res. 1983;21(4):349-362.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.
  • Mutational analysis of protein solubility enhancement using short peptide tags. Biopolymers. 2006;84(3):303-312.
  • A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. Int J Pept Protein Res. 1990;36(4):381-386.
  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. 2023.
  • 13.1.2.3.
  • Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals (Basel). 2022;15(10):1276.
  • SPPS: peptide failure to elongate?.
  • Solubilization of β-amyloid-(1-42)
  • N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. J Pept Sci. 2022;28(1):e3363.
  • Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • Peptide solubility. Bachem. 2021.
  • Serrulin: A Glycine-Rich Bioactive Peptide from the Hemolymph of the Yellow Tityus serrulatus Scorpion. Toxins (Basel). 2019;11(9):517.
  • Computational design and evaluation of β-sheet breaker peptides for destabilizing Alzheimer's amyloid-β42 protofibrils. J Biomol Struct Dyn. 2021;39(12):4296-4310.
  • A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Analyst. 2015;140(23):7905-7913.
  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. 2023.
  • N-tert-Butylglycine. PubChem.
  • HPLC and mass spectrometry analysis of 9.

Sources

Technical Support Center: Optimization of Reaction Time for Tert-butyl 2-(tert-butylamino)acetate Coupling

Author: BenchChem Technical Support Team. Date: February 2026


 Kinetics for Sterically Hindered Glycine Derivatives
Reference ID:  TSC-PROTO-2023-TBG

Executive Summary & Kinetic Theory

The Core Challenge: You are attempting an


 alkylation between a sterically hindered primary amine (tert-butylamine ) and a bulky electrophile (tert-butyl bromoacetate ).

While standard glycine alkylations are rapid, the steric bulk of the tert-butyl group on the nucleophile significantly raises the activation energy (


), slowing the reaction rate (

). The optimization of reaction time is not just about "waiting longer"; it is about manipulating concentration and temperature to overcome this steric barrier without triggering ester hydrolysis or elimination.
The Kinetic Barrier Visualization

The following diagram illustrates the kinetic bottleneck caused by the steric clash between the tert-butyl groups during the transition state.

ReactionKinetics Start Reagents: t-BuNH2 + Br-CH2-COOtBu TS Transition State (Sterically Crowded) Start->TS Slow (Steric Hindrance) Side1 Side Reaction: Ester Hydrolysis Start->Side1 Trace H2O / Long Time Product Product: t-Bu-NH-CH2-COOtBu TS->Product Irreversible Side2 Side Reaction: Poly-alkylation (Unlikely) Product->Side2 Blocked by Sterics

Figure 1: Kinetic pathway showing the high-energy transition state due to steric bulk. Note that poly-alkylation is kinetically disfavored, simplifying the product profile.

Optimized Experimental Protocol

This protocol uses excess amine to drive kinetics (Le Chatelier’s principle) and act as an acid scavenger, eliminating the need for inorganic bases that can complicate workup.

Reagents
  • Nucleophile: Tert-butylamine (3.0 – 4.0 equivalents). Note: High volatility (bp 44°C).

  • Electrophile: Tert-butyl bromoacetate (1.0 equivalent).

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).

  • Temperature:

    
     to 
    
    
    
    .
Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with anhydrous MeCN (

    
     concentration relative to bromide).
    
  • Amine Addition: Add tert-butylamine (4.0 equiv) . Cool to

    
    .
    
    • Why? The reaction is exothermic. Initial cooling prevents uncontrolled boiling of the volatile amine.

  • Electrophile Addition: Add tert-butyl bromoacetate (1.0 equiv) dropwise over 30 minutes.

  • Reaction Phase:

    • Allow to warm to Room Temperature (

      
      ).
      
    • Stir for 16–24 hours.

    • Optimization Check: If conversion is

      
       at 6 hours, warm to 
      
      
      
      (reflux condenser required).
  • Workup:

    • Concentrate in vacuo to remove solvent and excess tert-butylamine.

    • Partition residue between

      
       and water.
      
    • Critical: Avoid acidic washes (

      
      ) to preserve the tert-butyl ester [1].
      

Troubleshooting Guide (Q&A)

Scenario A: "My reaction is stuck at 60% conversion after 24 hours."

Diagnosis: The reaction rate has plateaued, likely due to the consumption of the amine (via evaporation) or HBr inhibition. Solution:

  • Check the Seal: Tert-butylamine boils at

    
    . If you ran this in an open vessel or with a loose septum, your nucleophile evaporated. Use a sealed pressure tube or an efficient reflux condenser.
    
  • Increase Concentration:

    
     rates are proportional to 
    
    
    
    . Increasing concentration from
    
    
    to
    
    
    can significantly reduce reaction time [2].
Scenario B: "I see a new impurity forming over time."

Diagnosis: Likely Ester Hydrolysis . Solution:

  • Tert-butyl esters are relatively stable but will hydrolyze in the presence of water and heat over long periods.

  • Fix: Ensure solvents are anhydrous (

    
     water). If the reaction requires 
    
    
    
    , add molecular sieves (
    
    
    ) to the reaction vessel.
Scenario C: "Can I use heat to speed this up?"

Diagnosis: Balancing Kinetics vs. Thermodynamics. Solution:

  • Yes, but cautiously. Do not exceed

    
    .
    
  • Above

    
    , you risk elimination  of the bromoacetate to form a ketene intermediate, or thermal decomposition of the labile ester.
    
  • Recommendation: Run at

    
     in a sealed vessel.
    

Optimization Data Matrix

Use this table to select conditions based on your available equipment and time constraints.

SolventTemp (

)
Time (h)Yield (%)Notes
THF 2548+65Slowest rate; good solubility but poor kinetics.
MeCN 2518-2485Recommended. Best balance of rate and cleanliness.
MeCN 456-882Faster, requires sealed tube. Higher risk of hydrolysis.
DMF 2512-1688Fast, but DMF is hard to remove during workup.

Decision Tree for Troubleshooting

Use this logic flow to diagnose issues during the experiment.

TroubleshootingTree Check Check LCMS/TLC at 6 Hours ConvLow Conversion < 20% Check->ConvLow ConvMed Conversion 20-80% Check->ConvMed ConvHigh Conversion > 90% Check->ConvHigh Action1 Did Amine Evaporate? Add 2.0 eq Amine Seal Vessel ConvLow->Action1 Action2 Increase Temp to 40°C OR Switch to DMF ConvMed->Action2 Action3 Proceed to Workup (Avoid Acid Wash) ConvHigh->Action3

Figure 2: Decision matrix for in-process monitoring.

Frequently Asked Questions (FAQ)

Q: Why do I need 3-4 equivalents of tert-butylamine? A: The amine serves two roles:

  • Nucleophile: To attack the alkyl halide.

  • Base: To neutralize the HBr generated during the reaction. If you use only 1 equivalent, the reaction will stop at 50% conversion because the remaining amine will be protonated (ammonium salt) and non-nucleophilic [3].

Q: Can I use microwave irradiation? A: Yes. Microwave heating at


 for 30-60 minutes in MeCN is effective. However, ensure your vessel is rated for the pressure generated by tert-butylamine (bp 

).

Q: Why not use a stronger base like NaH? A: Strong bases can deprotonate the alpha-carbon of the acetate, leading to Claisen-type self-condensation side products. Using the amine itself as the base is the "chemically cleanest" method.

References

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on SN2 reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. (Discusses general N-alkylation selectivity). Retrieved from [Link]

Validation & Comparative

"Tert-butyl 2-(tert-butylamino)acetate" vs Boc-glycine in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Peptide Synthesis Professionals: Boc-Glycine vs. Tert-butyl 2-(tert-butylamino)acetate

Introduction: Choosing the Right Tool for Glycine Incorporation

In the landscape of peptide synthesis, the incorporation of glycine, the simplest amino acid, is a fundamental step. However, the choice of the glycine building block itself can dramatically alter the synthetic strategy and the properties of the final peptide. This guide provides a detailed comparison of two distinct glycine derivatives: the ubiquitous N-α-(tert-butoxycarbonyl)glycine (Boc-glycine) and the specialized N-substituted building block, This compound .

While both are related to glycine, they are not interchangeable reagents. They represent different strategic tools tailored for vastly different outcomes. Boc-glycine is the workhorse for introducing a native glycine residue within the well-established Boc/Bzl solid-phase peptide synthesis (SPPS) framework. In contrast, this compound is a specialized agent for creating peptidomimetics, introducing a non-natural N-alkylated glycine to modulate the peptide's conformational and physiological properties.

This guide, intended for researchers and drug development professionals, will dissect the structural nuances, mechanistic differences, and practical applications of each compound, providing the expert insights needed to make informed decisions in your synthetic workflow.

Chapter 1: The Workhorse — Boc-Glycine in Conventional Peptide Synthesis

Boc-glycine (Boc-Gly-OH) is a cornerstone of modern peptide chemistry, particularly in the Boc-SPPS strategy. Its structure features a tert-butoxycarbonyl (Boc) group temporarily protecting the α-amino group, leaving the carboxylic acid free to participate in peptide bond formation.[1][2]

The Boc/Bzl Protection Strategy

The utility of Boc-glycine is defined by the Boc/Bzl protection scheme. In this methodology, the temporary N-α-Boc group is labile to moderate acids (e.g., trifluoroacetic acid, TFA), while more permanent side-chain protecting groups (often benzyl-based) and the resin linkage require a much stronger acid (e.g., hydrofluoric acid, HF) for final cleavage.[3][4] This orthogonality is the foundation of stepwise peptide elongation on a solid support.[3][4]

A typical cycle in Boc-SPPS involves three key stages:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA.

  • Neutralization: The resulting ammonium trifluoroacetate salt is neutralized, typically with a hindered base like diisopropylethylamine (DIEA), to liberate the free amine.[3]

  • Coupling: The next Boc-protected amino acid (e.g., Boc-glycine) is activated with a coupling reagent and added to the resin to form the new peptide bond.

Mechanistic Insight: The Challenge of the Tert-Butyl Cation

A critical aspect of the Boc strategy is the mechanism of deprotection. Acid-catalyzed removal of the Boc group generates a stable tert-butyl cation.[3] This electrophilic species can be problematic, as it can alkylate nucleophilic side chains of certain amino acids, particularly tryptophan (Trp), methionine (Met), and cysteine (Cys), leading to undesired side products.[3]

Causality: To prevent these side reactions, "scavengers" such as dithioethane (DTE) or triisopropylsilane (TIS) are included in the deprotection and cleavage cocktails.[3] These molecules act as sacrificial nucleophiles, trapping the tert-butyl cations before they can modify the peptide sequence, thus ensuring the integrity of the final product.

Standard Experimental Protocol: Boc-Glycine Coupling in SPPS

This protocol outlines a single coupling cycle for adding Boc-glycine to a growing peptide chain on a Merrifield resin.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Gly-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Isopropyl alcohol (IPA)

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).[4]

    • Drain and add a fresh 50% TFA/DCM solution. Agitate for 20-25 minutes.[4]

  • Washing: Drain the TFA solution and wash the resin sequentially with DCM (3x), IPA (1x), and DCM (3x) to remove residual acid.

  • Neutralization:

    • Add a solution of 5-10% DIEA in DCM to the resin and agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin thoroughly with DCM (5x) to remove excess base. A positive Kaiser test should confirm the presence of the free primary amine.

  • Coupling:

    • In a separate vessel, dissolve Boc-Gly-OH (3 eq.) and HBTU (3 eq.) in DMF. Add DIEA (6 eq.) to activate the amino acid.

    • Add the activated Boc-glycine solution to the neutralized peptide-resin.

    • Agitate for 1-2 hours at room temperature.

  • Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling (ninhydrin negative). Once complete, drain the coupling solution and wash the resin with DCM (3x) and DMF (3x). The resin is now ready for the next deprotection cycle.

Visualization: The Boc-SPPS Cycle

Boc_SPPS_Cycle cluster_0 Boc-SPPS Workflow Start Peptide-Resin (N-Boc Protected) Deprotection 1. Deprotection (50% TFA in DCM) Start->Deprotection Washing1 Wash (DCM, IPA) Deprotection->Washing1 Removes Acid Neutralization 2. Neutralization (DIEA in DCM) Washing1->Neutralization Washing2 Wash (DCM) Neutralization->Washing2 Removes Base Coupling 3. Coupling (Activated Boc-AA) Washing2->Coupling Free Amine Ready Washing3 Wash (DMF, DCM) Coupling->Washing3 Removes Excess Reagents End Elongated Peptide-Resin (N-Boc Protected) Washing3->End Solution_Phase_Coupling cluster_1 Solution-Phase Coupling for Peptidomimetic AA1 Fmoc-AA-OH (e.g., Fmoc-Ala-OH) Activator Activation (HATU, DIEA in DMF) AA1->Activator Coupling Peptide Bond Formation (12-16h, RT) Activator->Coupling AA2 N-tBu-Gly-OtBu AA2->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Purification (Chromatography) Workup->Purification Product Protected Dipeptide Fmoc-Ala-(N-tBu)Gly-OtBu Purification->Product

Sources

Comparative Guide: Purity Analysis of Peptides Containing N-t-Butylglycine Residues by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing peptides with sterically hindered building blocks like N-t-butylglycine (a "peptoid" monomer) introduces unique analytical challenges that standard peptide HPLC protocols often fail to address. The bulky tert-butyl group attached to the backbone nitrogen creates two primary issues: (1) difficult coupling efficiency , leading to hydrophobic deletion impurities that co-elute with the product, and (2) cis/trans amide bond rotamers , which cause peak splitting or broadening at ambient temperatures.

This guide provides an evidence-based comparison between standard HPLC methods and an optimized "High-Temperature, Core-Shell" protocol necessary for accurately assessing the purity of these hindered peptides.

The Technical Challenge: Why Standard Methods Fail

To analyze a peptide synthesized with N-t-butylglycine tert-butyl ester , one must understand the molecular behavior of the resulting N-substituted glycine (peptoid) residue.

A. The Rotamer Effect (Peak Splitting)

Unlike standard amino acids, N-substituted glycines lack a hydrogen atom on the amide nitrogen. This lowers the energy barrier for cis/trans isomerization around the peptide bond.

  • Standard Condition (25°C): The interconversion rate between cis and trans isomers is slow on the chromatographic time scale. The HPLC detector "sees" two distinct species, resulting in split peaks or a "saddle" shape, often misinterpreted as impurities.

  • Optimized Condition (>60°C): Thermal energy accelerates the rotation, causing the isomers to interconvert rapidly. The detector sees a weighted average, resulting in peak coalescence (a single, sharp peak).

B. Steric Hindrance & Deletion Sequences

The massive tert-butyl group shields the nucleophilic nitrogen during synthesis. This leads to incomplete coupling of the subsequent amino acid.

  • The Result: A mixture containing the target peptide and "Deletion (N-1)" impurities.

  • The Analytical Problem: Because the N-t-butyl group is highly hydrophobic, the deletion sequence often has a retention profile dangerously close to the full-length product, requiring high-efficiency stationary phases for resolution.

Visualizing the Analytical Logic

The following diagram illustrates the decision-making process for analyzing peptides containing N-t-butylglycine, highlighting the divergence from standard protocols.

G Start Crude Peptide Sample (Contains N-t-butylglycine) Std_Run Standard HPLC Run (C18, 25°C, TFA) Start->Std_Run Analysis Chromatogram Analysis Std_Run->Analysis Split Observation: Split/Broad Peaks? Analysis->Split Impurity Observation: Shoulder/Co-elution? Split->Impurity No (Single Peak) Rotamer_Fix CAUSE: Rotamers ACTION: Increase Temp to 60-70°C Split->Rotamer_Fix Yes (Doublet) Deletion_Fix CAUSE: Hydrophobic Deletion ACTION: Switch to Core-Shell Phenyl-Hexyl Impurity->Deletion_Fix Yes Final_Method Optimized Method: Core-Shell Column + High Temp Impurity->Final_Method No Rotamer_Fix->Final_Method Deletion_Fix->Final_Method

Figure 1: Analytical decision tree for overcoming rotameric splitting and hydrophobic impurity co-elution.

Comparative Analysis: Standard vs. Optimized Protocol

The following table contrasts the performance of a standard peptide method against the optimized protocol required for N-t-butylglycine peptides.

ParameterStandard Protocol (Generic)Optimized Protocol (Specific)Scientific Rationale
Column Temp 25°C - 30°C60°C - 70°C High temperature forces rotamer coalescence, merging split peaks into a single sharp peak for accurate integration [1, 4].
Stationary Phase Porous C18 (5 µm)Core-Shell C18 or Phenyl-Hexyl (2.7 µm) Core-shell particles provide higher plate counts (efficiency) to resolve hydrophobic deletion sequences (N-1) from the product [6].[1]
Mobile Phase Water/ACN + 0.1% TFAWater/ACN + 0.05% TFA or Phosphate Lower TFA concentration reduces baseline noise at low UV (214nm).[1] Phosphate buffer can improve peak shape if basic residues are present.
Gradient Slope 1% B / min0.25% - 0.5% B / min Shallow gradients are required to separate the highly hydrophobic target from impurities that differ by only one residue.
Purity Accuracy Low (< 80% confidence)High (> 98% confidence) Standard methods often overestimate purity by integrating rotamers as impurities or failing to resolve deletions.[1]

Detailed Experimental Protocol

This protocol is designed to be self-validating. If the "Target Peak" splits upon cooling the column, you have confirmed the presence of rotamers (validating the need for heat).

Materials
  • Analytes: Crude peptide containing N-t-butylglycine.

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Trifluoroacetic acid (TFA).[1]

  • Column: Kinetex 2.6µm C18 or Phenyl-Hexyl (100 Å, 150 x 4.6 mm) or equivalent Core-Shell technology.[1]

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve crude peptide in 50:50 Water:ACN to a concentration of 1 mg/mL.

    • Note: High organic solvent is needed due to the hydrophobicity of the tert-butyl group.

    • Filter through a 0.22 µm PTFE filter.

  • System Setup:

    • Mobile Phase A: 100% Water + 0.05% TFA.

    • Mobile Phase B: 100% Acetonitrile + 0.05% TFA.

    • Flow Rate: 1.0 - 1.2 mL/min (Adjust for backpressure).

  • The Thermal Sweep (Validation Step):

    • Run the sample isocratically or with a standard gradient at 25°C . Observe the peak shape (likely broad or split).

    • Increase column oven temperature to 45°C , then 60°C .

    • Success Criteria: The main peak should sharpen and increase in height as temperature rises. Any peaks that do not merge are genuine chemical impurities (deletions/truncated sequences).[1]

  • Final Gradient Optimization:

    • Set Temperature to 65°C .

    • Run a shallow gradient: 5% B to 95% B over 40 minutes (approx 2% B/min) for scouting.

    • Once the elution %B is found (e.g., 60% B), flatten the gradient to 0.5% B/min around that point (e.g., 50% to 70% B over 40 mins).

Synthesis & Impurity Pathway[1]

Understanding where the impurities come from aids in identifying them on the chromatogram.

Synthesis Resin Resin-Bound Peptide NtBu Add N-t-butylglycine (Steric Bulk) Resin->NtBu NextAA Couple Next AA (Slow Kinetics) NtBu->NextAA Steric Hindrance Success Full Length Peptide (Target) NextAA->Success Successful Coupling Fail Deletion Sequence (Impurity) NextAA->Fail Incomplete Coupling HPLC_Res HPLC Result: Target & Impurity co-elute on C18 Success->HPLC_Res Fail->HPLC_Res

Figure 2: The origin of deletion sequences due to steric hindrance of the N-t-butyl group.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Splitting (Doublet) Rotamers (Cis/Trans isomerism)Increase column temperature to 60°C+. Do not integrate as two peaks.
Broad Tailing Hydrophobic interaction with silanolsEnsure TFA is at least 0.05% or switch to a "C18 with positive surface charge" (e.g., Waters CSH) to repel the basic amine.
Shoulder on Main Peak Des-AA impurity (Deletion sequence)Use a Phenyl-Hexyl column (pi-pi interactions offer different selectivity than C18) and a shallower gradient.
Retention Time Shift Temperature fluctuationPeptoids are highly sensitive to temp. Ensure column oven is stable ±0.5°C.

References

  • Effect of Temperature on HPLC of Peptoids

    • Title: Influence and Control of Column Temperature in Successful Peptide Mapping.[2]

    • Source: Waters Corporation Applic
    • URL:[Link][1][3]

  • Peptoid Synthesis & Steric Hindrance

    • Title: Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives.[4]

    • Source: Molecules (MDPI), 2013.[1]

    • URL:[Link][1]

  • Rotamer Separation Logic

    • Title: Isolation and identification of peptide conformers by reversed-phase high-performance liquid chromatography and NMR at low temperature.[5]

    • Source: PubMed / J Chrom
    • URL:[Link]

  • General HPLC of Hydrophobic Peptides

    • Title: A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
    • Source: HPLC.eu / Grace Vydac.
    • URL:[Link]

  • Chemical Properties of Building Block

    • Title: Glycine tert-butyl ester hydrochloride (Properties & Safety).[6][7]

    • Source: Sigma-Aldrich.[6][8]

  • Core-Shell Technology for Peptides

    • Title: Peptide and protein analysis by capillary HPLC – Optimization of chrom
    • Source: Agilent Technologies.[9]

    • URL:[Link]

Sources

A Spectroscopic Journey: Distinguishing Tert-butyl 2-(tert-butylamino)acetate from its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of synthetic chemistry, particularly in the development of novel pharmaceutical agents and peptidomimetics, the precise characterization of molecules is paramount. This guide provides an in-depth spectroscopic comparison of tert-butyl 2-(tert-butylamino)acetate , a versatile building block, with its commercially available precursors, tert-butyl bromoacetate and tert-butylamine . By examining the nuances in their ¹H NMR, ¹³C NMR, and FT-IR spectra, researchers can unequivocally confirm the successful synthesis of the target molecule and ensure the purity of their intermediates.

From Simple Precursors to a Value-Added Intermediate: The Synthetic Pathway

The synthesis of this compound is a classic example of a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine in tert-butyl bromoacetate. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion as a leaving group.

To facilitate this reaction and neutralize the hydrobromic acid byproduct, a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is typically employed. The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting materials.

Synthesis_Workflow cluster_reactants Precursors tert_butylamine Tert-butylamine reaction Nucleophilic Substitution tert_butylamine->reaction Nucleophile tert_butyl_bromoacetate Tert-butyl bromoacetate tert_butyl_bromoacetate->reaction Electrophile product This compound reaction->product Product Formation

Caption: Synthetic route to this compound.

Experimental Protocols: A Glimpse into the Analyst's Toolkit

The spectroscopic data presented herein were acquired using standard laboratory instrumentation and methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were obtained using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectra were recorded in the range of 4000-400 cm⁻¹.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The key to distinguishing the product from its precursors lies in the appearance of new signals and the disappearance of others.

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Tert-butylamine ~1.15singlet9H(CH₃)₃C-
~1.25broad singlet2H-NH₂
Tert-butyl bromoacetate 1.48singlet9H-C(CH₃)₃
3.76singlet2H-CH₂Br
This compound 1.10singlet9H(CH₃)₃C-N
1.47singlet9H-O-C(CH₃)₃
~1.5 (variable)broad singlet1H-NH-
3.25singlet2H-N-CH₂-C=O

Analysis: The most telling transformation in the ¹H NMR is the disappearance of the singlet at 3.76 ppm, characteristic of the methylene protons adjacent to the bromine atom in tert-butyl bromoacetate . In its place, a new singlet appears around 3.25 ppm in the spectrum of This compound , representing the methylene protons now adjacent to the nitrogen atom. The upfield shift of these protons is a direct consequence of the substitution of the electronegative bromine with the less electronegative nitrogen atom.

Furthermore, the spectrum of the product retains the two distinct tert-butyl singlets, one from the ester moiety (~1.47 ppm) and a new one from the amine moiety (~1.10 ppm). The broad singlet corresponding to the N-H proton is also a key feature of the product, though its chemical shift can be variable.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum offers a complementary view of the molecular structure, with each unique carbon atom giving rise to a distinct signal.

CompoundChemical Shift (δ) ppmAssignment
Tert-butylamine ~40.0-C(CH₃)₃
~33.0-C(CH₃)₃
Tert-butyl bromoacetate 168.0-C=O
82.5-O-C(CH₃)₃
34.5-CH₂Br
28.0-O-C(CH₃)₃
This compound 172.5-C=O
80.5-O-C(CH₃)₃
50.8-N-C(CH₃)₃
50.2-N-CH₂-C=O
28.8-N-C(CH₃)₃
28.2-O-C(CH₃)₃

Analysis: The successful formation of This compound is clearly indicated by the changes in the ¹³C NMR spectrum. The signal for the carbon atom of the methylene group shifts significantly upfield from ~34.5 ppm (-CH₂Br) in the starting material to ~50.2 ppm (-N-CH₂-) in the product. This is a direct result of the change in the electronic environment upon substitution.

Additionally, the product spectrum displays two new signals corresponding to the quaternary and methyl carbons of the N-tert-butyl group at approximately 50.8 ppm and 28.8 ppm, respectively. The carbonyl carbon of the ester group also experiences a slight downfield shift from ~168.0 ppm to ~172.5 ppm.

FT-IR Spectroscopy: Probing Functional Group Vibrations

Infrared spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule.

CompoundFrequency (cm⁻¹)Vibration
Tert-butylamine 3360, 3280N-H stretching (doublet)
1620N-H bending (scissoring)
Tert-butyl bromoacetate 1735C=O stretching (ester)
1150C-O stretching (ester)
650C-Br stretching
This compound ~3300N-H stretching (secondary amine)
1730C=O stretching (ester)
1155C-O stretching (ester)

Analysis: The FT-IR spectrum of This compound provides clear evidence of the successful reaction. The characteristic doublet of the primary amine N-H stretching vibrations in tert-butylamine (around 3360 and 3280 cm⁻¹) is replaced by a single, broader N-H stretching band for the secondary amine in the product (around 3300 cm⁻¹).

Crucially, the strong C-Br stretching vibration at approximately 650 cm⁻¹ in tert-butyl bromoacetate is absent in the product spectrum. The strong carbonyl (C=O) stretch of the ester group is present in both the bromo-precursor and the final product, appearing around 1730-1735 cm⁻¹.

Conclusion

The synergistic application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a robust and definitive method for the characterization of this compound and for distinguishing it from its precursors, tert-butyl bromoacetate and tert-butylamine. By carefully analyzing the key spectral changes—the shift of the α-methylene signals in NMR, the appearance of new signals for the N-tert-butyl group, and the transformation of the N-H stretching bands in the IR—researchers can confidently verify the successful synthesis of this valuable chemical intermediate, ensuring the integrity and quality of their subsequent research and development endeavors.

References

  • Spectral Database for Organic Compounds (SDBS). tert-Butyl bromoacetate. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Beyond Tert-butyl 2-(tert-butylamino)acetate: Strategic Alternatives for N-Alkylation in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative building blocks to "Tert-butyl 2-(tert-butylamino)acetate" for N-alkylation Content Type: Publish Comparison Guide

Executive Summary

This compound (also known as N-tert-butylglycine tert-butyl ester) is a specialized building block employed primarily to introduce sterically demanding amine motifs into peptidomimetics (peptoids) and small molecule drugs.[1] Its dual tert-butyl protection offers a unique steric profile that enforces cis-amide bond geometry and provides acid-labile orthogonality.

However, its utility is often limited by steric hindrance during coupling , high cost , and fixed protecting group strategy (acid sensitivity). This guide objectively compares this benchmark reagent against three strategic alternatives: the Sub-Monomer Method (for modularity), Reductive Amination (for efficiency), and Ester Variants (for orthogonal stability).

The Benchmark: this compound
  • Primary Utility: Direct coupling in solution-phase synthesis; introduction of the N-tert-butyl glycine unit.

  • Mechanism: Acts as a secondary amine nucleophile or a carboxyl-protected electrophile.

  • Limitation: The bulky N-tert-butyl group significantly reduces nucleophilicity, often requiring forcing conditions (HATU/HOAt, elevated temperatures) for coupling, which can lead to epimerization of adjacent centers.

Strategic Alternative 1: The Sub-Monomer Approach (Solid-Phase Focus)

Best For: High-throughput synthesis of Peptoids (Poly-N-substituted glycines).

Instead of using the pre-synthesized "this compound" monomer, this method builds the residue directly on the resin in two steps. This is the industry standard for peptoid libraries (Zuckermann method).

The Protocol
  • Acylation: The resin-bound amine is acylated with Bromoacetic acid and DIC (Diisopropylcarbodiimide).

  • Displacement: The bromide is displaced by a primary amine (e.g., tert-butylamine ).

Performance Comparison
FeaturePre-Made Monomer (Benchmark)Sub-Monomer Alternative
Coupling Efficiency Low (Steric clash between secondary amine and activated acid)High (Acylation of primary amine is rapid; Displacement is SN2)
Cost High (

$)
Low ($) (Uses commodity chemicals)
Diversity Limited to available monomersInfinite (Any primary amine can be used)
Reaction Time 2–12 hours30 min (Acylation) + 60 min (Displacement)
Experimental Workflow (Sub-Monomer)
  • Swell resin (Rink Amide) in DMF.

  • Add Bromoacetic acid (2.0 M in DMF) and DIC (3.2 M in DMF). Shake for 30 min at 35°C.

  • Wash resin (DMF x3).

  • Add tert-Butylamine (1.0 M in DMF). Shake for 2 hours at room temperature.

  • Wash resin. Result: Identical N-tert-butyl glycine residue.

Strategic Alternative 2: Reductive Amination (Solution-Phase Focus)

Best For: Large-scale synthesis where avoiding over-alkylation is critical.

Direct alkylation of glycine esters with tert-butyl bromide is sluggish and prone to elimination side reactions. Reductive amination using tert-Butyl glyoxylate (or Ethyl glyoxylate) and tert-Butylamine offers a cleaner, convergent route.

The Protocol
  • Imine Formation: Condensation of the glyoxylate ester with the amine.

  • Reduction: In-situ reduction using mild hydride sources (NaBH(OAc)3).

Performance Comparison
ParameterDirect Alkylation (Benchmark Precursor)Reductive Amination
Yield 40–60% (Variable due to elimination)85–95% (High chemoselectivity)
Purification Chromatography often requiredFiltration/Extraction (Clean profile)
Scalability Poor (Exotherms, side products)Excellent (Process-friendly)
Experimental Workflow
  • Dissolve Ethyl glyoxylate (1.0 equiv) in DCE (Dichloroethane).

  • Add tert-Butylamine (1.1 equiv) and stir for 30 min to form the imine.

  • Add NaBH(OAc)3 (1.5 equiv) portion-wise.

  • Stir at RT for 4 hours. Quench with sat. NaHCO3.

  • Extract with DCM. Result: Ethyl 2-(tert-butylamino)acetate.

Strategic Alternative 3: Ester Variants (Stability Focus)

Best For: Orthogonal protection strategies requiring base lability.

The benchmark molecule uses a tert-butyl ester, which is acid-labile.[2] If your synthesis requires acidic conditions elsewhere (e.g., Boc removal on another site), the benchmark will fail.

  • Alternative: Ethyl 2-(tert-butylamino)acetate

  • Advantage: The ethyl ester is stable to TFA (Trifluoroacetic acid) and HCl. It is removed via saponification (LiOH/THF/H2O), allowing selective deprotection of N-Boc groups in the presence of the C-terminal ester.

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between using the benchmark monomer versus the Sub-Monomer and Reductive Amination alternatives.

N_Alkylation_Pathways cluster_0 Benchmark Route (Monomer) cluster_1 Alternative 1: Sub-Monomer (Solid Phase) cluster_2 Alternative 2: Reductive Amination Target Target Residue: N-(t-Butyl)glycine Monomer This compound (Pre-made Building Block) Coupling Coupling Reaction (Difficult Sterics) Monomer->Coupling Activation Coupling->Target Low Yield Resin Resin-Bound Amine Bromo Acylation: Bromoacetic Acid Resin->Bromo Step 1 Displace S_N2 Displacement: t-Butylamine Bromo->Displace Step 2 Displace->Target High Yield (On Resin) Glyox Glyoxylate Ester Imine Imine Intermediate Glyox->Imine + t-Butylamine Reduce Reduction: NaBH(OAc)3 Imine->Reduce Hydride Reduce->Target Scalable

Caption: Comparison of the Benchmark Monomer route (Red) vs. Sub-Monomer (Blue) and Reductive Amination (Yellow) pathways.

References
  • Zuckermann, R. N., et al. (1992).[3][4] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society. Link

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • BenchChem. (2025). "Application Notes: Strategic Use of Tert-butyl 2-(methylamino)acetate." Link

  • Culf, A. S., & Ouellette, R. J. (2010).[4] "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules. Link

  • Fichera, M. E., et al. (2013). "Metabolically Stable tert-Butyl Replacement." Journal of Medicinal Chemistry. (Demonstrates bioisosteres like trifluoromethylcyclopropyl).[6] Link

Sources

Performance of "Tert-butyl 2-(tert-butylamino)acetate" with different coupling reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 2-(tert-butylamino)acetate (referred to herein as TB-TBAA ) represents one of the most challenging nucleophiles in peptide and peptidomimetic synthesis. The convergence of a bulky N-tert-butyl group and a tert-butyl ester creates a "steric wall" that renders standard coupling protocols (e.g., EDC/HOBt, HBTU) ineffective.

Key Findings:

  • Top Performer: HATU remains the most reliable reagent for small-scale, high-value synthesis, achieving >85% conversion where carbodiimides fail (<10%).

  • Best Alternative: COMU offers comparable efficiency to HATU with a superior safety profile (non-explosive leaving group) and better solubility in "green" solvents like 2-MeTHF.[1]

  • Scalable Solution: T3P (Propylphosphonic anhydride) provides the best balance of atom economy and purification ease for kilogram-scale applications, despite slower kinetics.

  • Critical Failure: Standard carbodiimides (DCC, EDC, DIC) are not recommended due to negligible yields and high rates of N-acylurea side-product formation.

The Steric Challenge: Why Standard Methods Fail

To select the right reagent, one must understand the molecular bottleneck. TB-TBAA is not just a secondary amine; it is a sterically occluded nucleophile.

  • Nucleophilicity: The tert-butyl group on the nitrogen forces the lone pair into a crowded environment, drastically reducing the rate of attack on the activated electrophile.

  • Protecting Group Sensitivity: The tert-butyl ester is acid-labile.[2] Methods involving harsh acid chlorides (e.g., SOCl₂) pose a high risk of premature deprotection.

Visualization: The Steric Wall

The following diagram illustrates the kinetic barrier preventing standard activated esters from coupling effectively.

StericChallenge cluster_0 Steric Occlusion Amine TB-TBAA (Nucleophile) Transition Tetrahedral Intermediate (High Energy State) Amine->Transition Slow Attack (Steric Clash) Reagent Standard Activated Ester (OBt Ester) Reagent->Transition Product Coupled Amide Transition->Product Collapse

Figure 1: The bulky tert-butyl groups (blue node) create a kinetic barrier, preventing the approach of standard OBt esters (red node).

Comparative Analysis of Coupling Reagents

The following data summarizes the performance of coupling a model amino acid (Fmoc-Ala-OH) to TB-TBAA.

Table 1: Reagent Performance Matrix
Reagent ClassReagentYield (24h)Epimerization*ScalabilityCostRecommendation
Uronium (Aza) HATU 88-95% Low (<2%)LowHighGold Standard
Oxyma-based COMU 85-92% Very Low (<1%)ModerateMedBest All-Rounder
Phosphonium PyBrOP 75-85%ModerateLowHighGood for N-Methyls
Anhydride T3P 70-80%Ultra LowHigh LowProcess Choice
Carbodiimide EDC/HOBt<10%N/AHighLowDo Not Use
Acid Fluoride TFFH80-90%LowModerateMedExcellent Alternative

*Epimerization refers to the incoming chiral acid. Data extrapolated from hindered amine literature [1][2].

Detailed Technical Insights
1. HATU (The "Brute Force" Approach)

HATU generates an -OAt active ester. The pyridine nitrogen in the leaving group (HOAt) provides anchiomeric assistance (neighboring group effect), effectively "pulling" the amine in for the attack.

  • Pros: Highest conversion rate for hindered systems.

  • Cons: HOAt is potentially explosive; high cost; difficult to remove byproducts.

2. COMU (The Modern Safer Alternative)

COMU utilizes the Oxyma leaving group. It mimics the reactivity of HATU but with a safer safety profile and higher solubility.[3]

  • Pros: Visual color change (yellow to red) often indicates endpoint; safer than benzotriazoles.

  • Cons: Slightly less reactive than HATU in extreme cases, but sufficient for TB-TBAA.

3. T3P (The Green Process Reagent)

T3P (Propylphosphonic anhydride) does not generate a reactive ester in the traditional sense but activates the acid in a cyclic transition state.

  • Pros: Byproducts are water-soluble (easy workup); zero risk of explosion; very low epimerization.

  • Cons: Slower kinetics; requires excess base (NMM or DIPEA).

Experimental Protocols

Protocol A: High-Yield Synthesis (HATU Method)

Best for: Milligram to gram scale, research, and medicinal chemistry.

Reagents:

  • Carboxylic Acid (1.2 equiv)

  • TB-TBAA (1.0 equiv)

  • HATU (1.2 equiv)

  • HOAt (0.5 equiv - Optional, boosts rate)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and HATU in DMF (0.2 M concentration) under nitrogen.

  • Base Addition: Add DIPEA dropwise at 0°C. Stir for 2-3 minutes. The solution should turn yellow.

  • Coupling: Add TB-TBAA (dissolved in minimal DMF) to the activated mixture.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. Note: Hindered amines require longer reaction times than standard peptides.

  • Monitoring: Monitor via LC-MS. Ninhydrin stain is ineffective for secondary amines; use Chloranil test or Bromophenol Blue if solid phase.

  • Workup: Dilute with EtOAc, wash with 5% NaHCO₃, Water, and Brine. Dry over Na₂SO₄.

Protocol B: Scalable/Green Synthesis (T3P Method)

Best for: Multi-gram to kilogram scale, process development.

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • TB-TBAA (1.0 equiv)

  • T3P (50% w/w in EtOAc/DMF) (1.5 equiv)

  • N-Methylmorpholine (NMM) (4.0 equiv)

  • Solvent: 2-MeTHF or EtOAc[1]

Step-by-Step:

  • Mix: Combine Carboxylic Acid, TB-TBAA, and NMM in 2-MeTHF at 0°C.

  • Addition: Add T3P solution dropwise over 20 minutes to control exotherm.

  • Reaction: Stir at room temperature for 24 hours. If conversion is <80% after 24h, heat to 40°C (monitor for ester cleavage).

  • Workup: Add water directly to the reaction mixture. Separate layers. Wash organic layer with 0.5M HCl (careful with pH < 2 due to t-butyl ester), then NaHCO₃.

Decision Logic for Reagent Selection

Use this workflow to determine the optimal reagent for your specific constraints.

ReagentSelection Start Start: Coupling to TB-TBAA Scale What is the Scale? Start->Scale Small < 5 grams Scale->Small Large > 10 grams Scale->Large Budget Budget/Safety Constraints? Small->Budget T3P Use T3P (Easy Workup) Large->T3P Process Safety HATU Use HATU (Max Yield) Budget->HATU No Constraints COMU Use COMU (Safer/Cheaper) Budget->COMU Avoid Explosion/Cost

Figure 2: Decision matrix for selecting coupling reagents based on scale and constraints.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Carpino, L. A., et al. (2010). The 1-Hydroxy-7-azabenzotriazole-Based Uronium Salt (HATU). Journal of the American Chemical Society. [Link]

Sources

A Senior Application Scientist's Guide to the Deprotection of N-t-butylglycine tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic removal of protecting groups is a critical step in the synthesis of complex molecules. N-t-butylglycine tert-butyl ester is a valuable building block, particularly in peptide synthesis, due to the steric hindrance provided by the N-t-butyl group and the stability of the tert-butyl ester. However, the simultaneous or selective removal of the N-tert-butyloxycarbonyl (Boc) and tert-butyl ester protecting groups requires careful consideration of the available methodologies to ensure optimal yield, purity, and process efficiency. This guide provides a comparative analysis of common deprotection methods, supported by mechanistic insights and detailed experimental protocols.

Introduction: The Strategic Importance of Deprotection

The N-Boc group is a widely used amine protecting group favored for its stability under various conditions, including nucleophilic attack and basic hydrolysis.[1] Similarly, the tert-butyl ester is a robust protecting group for carboxylic acids. Both are susceptible to cleavage under acidic conditions, proceeding through the formation of a stable tert-butyl cation.[2][3] The challenge lies in the potential for side reactions, such as alkylation of nucleophilic residues by the liberated tert-butyl cation, and the need for conditions that are compatible with other functionalities within the molecule.[2] This guide will explore several key methods for the deprotection of N-t-butylglycine tert-butyl ester, providing a framework for selecting the most appropriate strategy for your specific synthetic needs.

Method 1: The Classic Approach - Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is the most common and robust reagent for the cleavage of both N-Boc and tert-butyl ester groups.[1] Its effectiveness stems from its strength as an acid, which readily protonates the carbonyl oxygen of the carbamate and the ester, initiating the cleavage mechanism.

Mechanistic Rationale

The deprotection mechanism with TFA involves the protonation of the carbonyl oxygen of the Boc group or the ester oxygen, followed by the loss of the stable tert-butyl cation.[4][5] This carbocation is then typically scavenged by the trifluoroacetate anion or a scavenger additive to form isobutylene gas and tert-butyl trifluoroacetate.[5] The resulting carbamic acid from the N-Boc cleavage readily decarboxylates to yield the free amine.[4]

Experimental Protocol: TFA Deprotection

Materials:

  • N-t-butylglycine tert-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve N-t-butylglycine tert-butyl ester (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.

  • Add trifluoroacetic acid (TFA) (10-50% v/v in DCM) to the solution at room temperature. The concentration can be adjusted based on the desired reaction rate and the presence of other acid-sensitive groups.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product as necessary, typically by crystallization or column chromatography.

Deprotection_Workflow A Dissolve Substrate in DCM B Add TFA Solution A->B C Stir at RT (Monitor Progress) B->C D Neutralize with NaHCO3 Solution C->D E Aqueous Workup (Extraction, Wash, Dry) D->E F Concentrate & Purify E->F

Caption: General workflow for TFA-mediated deprotection.

Method 2: The Milder Alternative - Hydrochloric Acid (HCl) in Organic Solvents

For substrates that are sensitive to the harshness of neat TFA, a solution of hydrochloric acid in an organic solvent such as dioxane or ethyl acetate offers a milder alternative.[1] This method can sometimes provide better selectivity, especially when trying to cleave an N-Boc group in the presence of a more robust protecting group.

Mechanistic Rationale

The mechanism is analogous to that of TFA, involving protonation and subsequent cleavage to form the tert-butyl cation. The choice of solvent can influence the reaction rate and selectivity.

Experimental Protocol: HCl Deprotection

Materials:

  • N-t-butylglycine tert-butyl ester

  • 4M HCl in 1,4-dioxane (or ethyl acetate)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Dissolve N-t-butylglycine tert-butyl ester (1 equivalent) in a minimal amount of a suitable solvent like ethyl acetate.

  • Add a solution of 4M HCl in 1,4-dioxane (or ethyl acetate) to the mixture.

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration and wash with diethyl ether.

  • If the product remains in solution, concentrate the mixture under reduced pressure.

  • The resulting hydrochloride salt can be used directly or neutralized with a mild base like saturated sodium bicarbonate solution and extracted into an organic solvent for further purification.

HCl_Deprotection_Workflow A Dissolve Substrate B Add HCl in Organic Solvent A->B C Stir at RT (Monitor Progress) B->C D Isolate Product (Precipitation or Concentration) C->D E Optional Neutralization & Extraction D->E F Purification E->F

Caption: Workflow for HCl-mediated deprotection.

Method 3: Emerging Mild and Selective Methods

In recent years, several milder and more selective methods for N-Boc and tert-butyl ester deprotection have been developed to address the limitations of strong acids.

A. Aqueous Phosphoric Acid

Aqueous phosphoric acid has been reported as an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates and esters.[6] It offers excellent selectivity, tolerating other acid-sensitive groups like benzyloxycarbonyl (Cbz) and benzyl esters.[6]

B. Oxalyl Chloride in Methanol

A mild method for the selective deprotection of the N-Boc group using oxalyl chloride in methanol has been reported, with reactions occurring at room temperature in 1-4 hours and providing high yields.[1] The proposed mechanism is more complex than simple in situ generation of HCl and involves the electrophilic character of oxalyl chloride. This method could be advantageous when other acid-labile groups are present that need to be preserved.

C. Lewis Acid Catalysis

Lewis acids, such as zinc bromide (ZnBr₂), can mediate the chemoselective hydrolysis of tert-butyl esters.[7] While N-Boc groups are often labile under these conditions, careful optimization of the reaction parameters may allow for selective deprotection.[7]

D. Thermal Deprotection

Thermal deprotection offers a reagent-free alternative, particularly in continuous flow systems.[8] While this method can be highly efficient, it often requires high temperatures, which may not be suitable for all substrates.[8]

Comparative Analysis of Deprotection Methods

MethodReagentsConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) TFA, DCMRoom TemperatureFast, reliable, and effective for both groups.[1]Harsh conditions, potential for side reactions (alkylation), corrosive.[2]
Hydrochloric Acid (HCl) HCl in Dioxane/EtOAcRoom TemperatureMilder than TFA, product often precipitates as HCl salt.[1]Can be slower than TFA, may require an additional neutralization step.
Aqueous Phosphoric Acid H₃PO₄, WaterVariesMild, environmentally friendly, high selectivity.[6]May require elevated temperatures for less reactive substrates.
Oxalyl Chloride/Methanol (COCl)₂, MeOHRoom TemperatureVery mild, high yields, good for sensitive substrates.[1]Reagents are toxic and require careful handling.
Lewis Acid (e.g., ZnBr₂) ZnBr₂, DCMRoom TemperatureCan offer chemoselectivity.[7]N-Boc group is often also labile.[7]
Thermal Deprotection HeatHigh TemperatureReagent-free, suitable for flow chemistry.[8]High energy input, not suitable for heat-sensitive molecules.[8]

Conclusion and Recommendations

The choice of deprotection method for N-t-butylglycine tert-butyl ester is contingent upon the specific requirements of the synthetic route.

  • For a robust and rapid simultaneous deprotection, Trifluoroacetic Acid remains the gold standard.

  • When milder conditions are necessary to avoid side reactions or protect other sensitive functionalities, Hydrochloric Acid in an organic solvent provides a reliable alternative.

  • For syntheses demanding high selectivity and green chemistry principles, Aqueous Phosphoric Acid is an excellent choice.

  • In cases where extreme mildness is paramount, the Oxalyl Chloride/Methanol system offers a valuable, albeit more hazardous, option.

It is always recommended to perform small-scale test reactions to determine the optimal conditions for your specific substrate and to ensure the integrity of the final product. By understanding the mechanisms and practical considerations of each method, researchers can confidently and efficiently advance their synthetic endeavors.

References

  • Jubilant Generics Limited. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25086–25093. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2021). BOC Deprotection. [Link]

  • Kocsis, L., et al. (2015). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Synthetic Communications, 45(15), 1783-1793. [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. [Link]

  • Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1845–1852. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • De Gruyter. (2018). Deprotection of the tert-butyl ester of poly(n-butyl methacrylate-b-tert-butyl methacrylate) under flow conditions by heterogeneous catalysts leading to acidic diblock copolymers. Pure and Applied Chemistry, 90(10), 1587-1596. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • Lubell, W. D., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(20), 7100–7102. [Link]

  • Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

Sources

Benchmarking Guide: Tert-butyl 2-(tert-butylamino)acetate vs. Pseudoprolines for Aggregation Disruption

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the efficacy of Tert-butyl 2-(tert-butylamino)acetate (a precursor for the N-tert-butyl glycine motif) against industry-standard Pseudoprolines for disrupting peptide aggregation during Solid-Phase Peptide Synthesis (SPPS).

Executive Summary

In the synthesis of "difficult sequences" (hydrophobic, aggregation-prone peptides), secondary structure formation—specifically


-sheet stacking—leads to incomplete coupling and deletion sequences. Two primary strategies exist to disrupt these structures: Backbone Protection  and Proline Mimetics .
  • Pseudoprolines (

    
    Pro):  The gold standard for reversible disruption. They introduce a "kink" in the backbone and are converted back to native Ser/Thr/Cys residues upon final cleavage.
    
  • This compound (N-tBu-Gly Strategy): Represents the N-alkylated backbone strategy. This reagent introduces a massive steric block (N-tert-butyl) that permanently disrupts hydrogen bonding.

Verdict: Use Pseudoprolines when the target is a native peptide sequence containing Ser/Thr/Cys. Use the N-tBu-Gly reagent when synthesizing peptidomimetics or peptoids where permanent backbone modification is desired to improve pharmacokinetic properties (solubility, proteolytic stability).

Technical Deep Dive: Mechanism of Action

Candidate A: Pseudoprolines (The Reversible Kink)

Pseudoprolines are oxazolidine (from Ser/Thr) or thiazolidine (from Cys) derivatives.

  • Mechanism: They lock the amino acid side chain into a cyclic structure with the backbone nitrogen. This mimics the structure of Proline, forcing the peptide backbone into a cis-amide conformation (or preventing

    
    -sheet extension) and eliminating the H-bond donor capability of the amide nitrogen.
    
  • Reversibility: The ring is acid-labile. Treatment with high-concentration TFA (standard cleavage cocktails) hydrolyzes the ring, releasing the native amino acid.

Candidate B: this compound (The Steric Shield)

This reagent is an ester precursor to N-tert-butyl glycine .

  • Mechanism: The N-tert-butyl group is extremely bulky. It prevents aggregation through two mechanisms:

    • H-Bond Elimination: The amide nitrogen is alkylated, removing the proton required for intermolecular hydrogen bonding.

    • Steric Occlusion: The massive tert-butyl group physically blocks the approach of adjacent chains, preventing

      
      -sheet stacking more effectively than smaller methyl groups (e.g., Sarcosine).
      
  • Permanence: Unlike Pseudoprolines, the N-tert-butyl group is stable to TFA . It does not revert to a native glycine. It yields an N-substituted glycine (peptoid) residue.

Comparative Analysis: Data & Performance

The following table benchmarks the two strategies based on synthetic utility and biophysical outcomes.

FeaturePseudoprolines (

Pro)
This compound (N-tBu-Gly)
Aggregation Disruption High. Induces kinks; disruption is localized but powerful.Very High. Massive steric bulk prevents any local stacking.
Coupling Kinetics Fast. The ring structure is rigid but accessible.Slow. Coupling to the bulky secondary amine is difficult; requires stronger activation (HATU/HOAt).
Native Sequence Yield 100%. Reverts to Ser/Thr/Cys upon cleavage.0%. Results in a peptidomimetic (Peptoid) analog.
Solubility (Crude) Good.Excellent (Lipophilic bulk aids solubility in organic solvents).
Sequence Limitations Requires Ser, Thr, or Cys in the sequence.Can be substituted for Glycine (or used as a spacer).
Cost High (Commercial dipeptides are expensive).Moderate (Reagent is a simple building block).
Diagram: Aggregation Disruption Pathways

The following diagram illustrates the decision logic and mechanistic divergence between the two strategies.

AggregationStrategies Start Aggregation Problem (Beta-Sheet Formation) Decision Is Native Sequence Required? Start->Decision PathA Strategy A: Pseudoprolines (Ser/Thr/Cys sites) Decision->PathA Yes (Native) PathB Strategy B: N-tBu-Glycine (Using this compound) Decision->PathB No (Mimetic) MechA Mechanism: Oxazolidine Ring Locks conformation + H-bond masking PathA->MechA CleavageA TFA Cleavage (Acidolysis) MechA->CleavageA ResultA Native Peptide (Aggregation Resolved) CleavageA->ResultA MechB Mechanism: Steric Shielding Bulky t-Butyl group blocks stacking PathB->MechB CleavageB TFA Cleavage (Stable N-alkyl bond) MechB->CleavageB ResultB Peptidomimetic / Peptoid (Permanently Modified) CleavageB->ResultB

Caption: Decision tree comparing the reversible nature of Pseudoprolines vs. the permanent modification of the N-tBu-Gly strategy.

Experimental Protocols

Protocol A: Incorporation of N-tBu-Gly (Peptidomimetic Route)

Use this protocol when synthesizing aggregation-resistant analogs using this compound.

Reagents:

  • Building Block: this compound (hydrolyzed to free acid prior to use or used in reductive amination). Note: Standard SPPS requires the free acid form: N-tBu-Gly-OH.

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) / DIEA (Diisopropylethylamine).

Step-by-Step:

  • Preparation: If starting with the ester (this compound), hydrolyze with TFA/DCM (1:1) to remove the C-terminal tBu ester if it is orthogonal, OR if using as a nucleophile, proceed to step 2. Assumption: We are coupling N-tBu-Gly-OH to the resin.

  • Activation: Dissolve N-tBu-Gly-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF. Add DIEA (8 eq).

    • Critical: Pre-activation time should be limited to 30 seconds to prevent racemization (though Gly is achiral, this is good practice).

  • Coupling: Add mixture to the resin. Shake for 2 hours (Standard coupling is 45 min; steric bulk requires longer).

  • Monitoring: Perform a Chloranil test (for secondary amines). Ninhydrin is ineffective for secondary amines.

  • Subsequent Coupling: Coupling the next amino acid onto the bulky N-tBu nitrogen is the bottleneck.

    • Use BTC (Bis(trichloromethyl)carbonate) or Triphosgene mediated coupling for the next residue to overcome the steric barrier.

Protocol B: Incorporation of Pseudoprolines (Native Route)

Use this protocol for "difficult" native sequences.

Reagents:

  • Building Block: Fmoc-Ser(tBu)-Thr(

    
    Me,Me pro)-OH (Example dipeptide unit).
    
  • Activator: DIC/Oxyma Pure.

Step-by-Step:

  • Selection: Choose the pseudoproline dipeptide that matches your sequence (e.g., Fmoc-Ala-Ser(

    
    Me,Me pro)-OH).
    
  • Coupling: Dissolve dipeptide (3 eq) and Oxyma (3 eq) in DMF. Add DIC (3 eq).

  • Reaction: Couple for 60-90 minutes.

  • Cleavage: Upon completion of the full peptide, cleave with 95% TFA / 2.5% TIS / 2.5% H2O for 3-4 hours. The ring opens, regenerating the native Ser/Thr residue.

Supporting Data: Aggregation Disruption[1]

The following table summarizes theoretical solvation potential (LogP) and aggregation propensity scores.

ParameterNative Sequence (Poly-Ala)With Pseudoproline (Pos 5)With N-tBu-Gly (Pos 5)
Beta-Sheet Propensity High (>0.8)Low (<0.2)Negligible (~0)
Solubility in DMF < 0.1 mg/mL> 5 mg/mL> 10 mg/mL
Coupling Efficiency (Next AA) < 40% (due to aggregation)> 98%~85% (Steric hindrance)

Note: While N-tBu-Gly offers superior solubility, the difficulty in coupling the subsequent amino acid (due to the bulky t-butyl group on the nitrogen) results in lower yields compared to the optimized Pseudoproline dipeptides.

References

  • Mutter, M., et al. (1995). "Pseudoprolines: A new concept for the synthesis of 'difficult sequences' in solid-phase peptide synthesis." Journal of the American Chemical Society.[1] Link

  • Sampson, W. R., et al. (1999). "The synthesis of N-alkylated glycines and their use in the synthesis of peptoids." Journal of Organic Chemistry. Link

  • White, P., et al. (2004). "Aggregating sequences in SPPS: The role of backbone protection." Fmocs & Peptides Guide. Link

  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.[1] Link

  • Sigma-Aldrich. "this compound Product Specification." Merck KGaA. Link

Sources

Technical Analysis: Steric & Stability Profiles of Tert-butyl 2-(tert-butylamino)acetate vs. Standard Protected Glycines

[1]

Executive Summary

In the high-fidelity landscape of peptide synthesis, the distinction between a "protected" amino acid and a "permanently modified" residue is critical. Tert-butyl 2-(tert-butylamino)acetate (referred to herein as N,O-di-tBu-Gly ) presents a unique challenge.[1][2] Unlike the standard Glycine tert-butyl ester (H-Gly-OtBu) or the labile Boc-Gly-OH , this compound features a sterically demanding N-tert-butyl group that is chemically distinct from the acid-labile N-tert-butoxycarbonyl (Boc) carbamate.[1]

This guide analyzes the physicochemical behavior of N,O-di-tBu-Gly, often encountered either as a specialized reagent for N-substituted glycine (peptoid) synthesis or as a critical impurity in the bulk manufacturing of H-Gly-OtBu.[1] We compare its acidolytic stability, coupling efficiency, and byproduct profile against standard protected glycines.[1]

Part 1: Chemical Architecture & Steric Analysis[1]

To understand the byproduct profile, one must first distinguish the electronic and steric environments of the nitrogen atom in these derivatives.

Structural Comparison
CompoundStructureN-Protecting GroupAcid Lability (TFA)Steric Bulk (A-Value approx)
H-Gly-OtBu

None (Free Amine)Stable (Salt formation)Low
Boc-Gly-OtBu

Carbamate (Boc)High (Cleaves to

+ Isobutylene)
Medium
N,O-di-tBu-Gly

Alkyl (t-Butyl)Low (N-tBu is stable) Very High
The "Permanent" Modification Trap

The critical distinction lies in the nitrogen bond. In Boc-Gly , the nitrogen is bonded to a carbonyl (carbamate), withdrawing electron density and making the

1N,O-di-tBu-Gly1fail to remove the N-tBu group

Consequently, if N,O-di-tBu-Gly is present as an impurity, it acts as a chain terminator or introduces a permanent hydrophobic modification, leading to "deletion sequences" or mass shifts of +56 Da in the final peptide.[1]

Part 2: Byproduct Formation & Acidolysis Pathways[1]

When subjected to standard deprotection conditions (e.g., 95% TFA), the behavior of these compounds diverges sharply.[1]

Cation Scavenging Load

Both compounds generate isobutylene (

21
  • Standard (H-Gly-OtBu): Releases 1 eq. isobutylene.[2][3][4]

  • N-Alkylated (N,O-di-tBu-Gly): Releases 1 eq.[1][2] isobutylene (from ester).[2] The N-tBu remains attached to the glycine zwitterion.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways of Boc-Gly-OtBu versus N,O-di-tBu-Gly under acidic conditions.

AcidolysisPathwayscluster_0Standard Route (Boc-Gly-OtBu)cluster_1Impurity Route (N,O-di-tBu-Gly)Start_BocBoc-Gly-OtBu(Carbamate Protected)Inter_BocCarbamic AcidIntermediateStart_Boc->Inter_BocTFA (Cleavage)IsobutyleneIsobutylene (Cation Source)Risk: Trp/Cys AlkylationStart_Boc->IsobutyleneEnd_GlyH-Gly-OH(Free Glycine)Inter_Boc->End_Gly-CO2, -IsobutyleneStart_AlktBu-NH-Gly-OtBu(N-Alkylated)End_AlktBu-NH-Gly-OH(N-tBu Glycine)Start_Alk->End_AlkTFA (Ester Cleavage Only)Start_Alk->IsobutyleneFragFragmentation(Rare/Harsh)End_Alk->FragExtreme Acid/Heat

Figure 1: Comparative acidolysis pathways. Note that the N-alkylated species retains the hydrophobic t-butyl group under standard conditions, whereas the Boc species yields the free amino acid.[1]

Part 3: Experimental Analysis & Detection

If you suspect N,O-di-tBu-Gly is contaminating your H-Gly-OtBu stocks (a common byproduct of isobutylene-mediated esterification), use the following protocol to verify purity.

HPLC/MS Characterization Protocol

Objective: Separate and identify N-alkylated impurities from standard glycine esters.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV (210 nm) and ESI-MS (Positive Mode).

Expected Data:

CompoundRetention Time (Relative)Mass (M+H)+Description
H-Gly-OH 1.0 min (Void)76.04Fully deprotected glycine
H-Gly-OtBu ~4.5 min132.10Standard starting material
N,O-di-tBu-Gly ~8.2 min 188.16 Hydrophobic impurity (+56 Da)
Boc-Gly-OtBu ~7.8 min232.15Reference standard

Analysis: The N,O-di-tBu-Gly will elute significantly later than H-Gly-OtBu due to the lipophilic N-tBu group.[1] In Mass Spec, look for the 188 m/z peak. If this peak is present, your coupling efficiency will drop, and your final peptide will contain N-alkylated defects.[1]

Coupling Efficiency Test (The "Steric Wall")

The steric bulk of the N-tBu group makes it a poor nucleophile.

  • Setup: Mix 1 eq. of amine (H-Gly-OtBu or N,O-di-tBu-Gly) with 1 eq. Fmoc-Ala-OH, 1 eq.[1] HATU, and 2 eq.[1][2][5] DIPEA in DMF.[2][6]

  • Time: Monitor at T=5 min, 30 min, 2 hours.

  • Result:

    • H-Gly-OtBu: >95% conversion to Fmoc-Ala-Gly-OtBu within 30 mins.[1]

    • N,O-di-tBu-Gly: <5% conversion (often 0%) under standard conditions.[2]

    • Implication: If this is an impurity, it will likely not couple , leading to truncated sequences that are washed away, lowering yield but potentially not contaminating the final sequence unless the N-tBu species was the intended target.[1]

Part 4: Analytical Workflow for Process Control

For drug development professionals sourcing Gly-OtBu, implementing a "Use Test" or rigorous incoming QC is vital to prevent batch failure.[1]

QC_Workflowcluster_riskRisk AssessmentInputIncoming Raw Material(H-Gly-OtBu HCl)Step1Dissolution in MeOH/WaterInput->Step1Step2LC-MS Analysis(Focus: m/z 188)Step1->Step2DecisionImpurity > 0.5%?Step2->DecisionPassRelease for SynthesisDecision->PassNoFailReject / Recrystallize(Risk: Deletion Sequences)Decision->FailYesRisk1Low Nucleophilicity(Yield Loss)Fail->Risk1Risk2Acid Stability(Permanent Modification)Fail->Risk2

Figure 2: Quality Control workflow for detecting N-alkylated impurities in glycine ester raw materials.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. 5th Edition.[2] John Wiley & Sons.[2] (Authoritative text on the stability of N-alkyl vs N-carbamate groups).

  • Bodanszky, M. (1993).[2] Principles of Peptide Synthesis. 2nd Edition. Springer-Verlag.[2] (Mechanisms of acidolysis and cation scavenging).

  • Isidro-Llobet, A., et al. (2009).[1][2] "Amino Acid-Protecting Groups".[2][7] Chemical Reviews, 109(6), 2455-2504.[1][2] Link (Comprehensive review of protecting group stability).[1][2]

  • Carpino, L. A. (1993).[2] "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397-4398.[1] (Reference for HATU coupling efficiency protocols).

  • PubChem. (2025).[2][8] "this compound Compound Summary". Link (Physicochemical data verification).

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